4-Chloro-1,5-naphthyridine-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,5-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-7-2-1-3-12-9(7)8/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJBQKHZRGKNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 4-Chloro-1,5-naphthyridine-3-carbonitrile (CAS 305371-02-2): Synthesis, Reactivity, and Applications
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, 4-Chloro-1,5-naphthyridine-3-carbonitrile (CAS 305371-02-2) has emerged as a highly versatile and privileged heterocyclic building block. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic electrophilic hub. Its unique electronic topology—driven by the dual nitrogen atoms in the naphthyridine core and the strongly electron-withdrawing carbonitrile group—renders the C4 position exceptionally reactive toward nucleophilic attack.
This in-depth whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols of this scaffold. Furthermore, it explores its critical applications in targeted kinase inhibitor development (e.g., DYRK1A, DGKα/ζ) and the engineering of optoelectronic materials.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physical properties of 4-Chloro-1,5-naphthyridine-3-carbonitrile is essential for predicting its behavior in various solvent systems and purification workflows. Table 1 summarizes its core quantitative data.
Table 1: Physicochemical Properties of CAS 305371-02-2
| Property | Value |
| CAS Number | 305371-02-2 |
| Molecular Formula | C9H4ClN3 |
| Molecular Weight | 189.60 g/mol |
| Boiling Point | 1[1] |
| Density | 1[1] |
| Analytical Purity | 2[2] |
Mechanistic Reactivity: The C4 Electrophilic Hub
The utility of 4-Chloro-1,5-naphthyridine-3-carbonitrile is rooted in its highly engineered electronic structure. The 1,5-naphthyridine core is inherently electron-deficient due to the electronegativity of the N1 and N5 atoms. The strategic placement of a carbonitrile group at the C3 position serves two crucial functions:
-
Synthetic Activation: The carbonitrile group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. This creates an intense partial positive charge at the adjacent C4 position, making the C4-chloride an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).
-
Pharmacological Targeting: In drug design, the carbonitrile group acts as a potent hydrogen-bond acceptor. When the modified scaffold binds to a kinase hinge region, the nitrogen of the cyano group frequently forms a critical hydrogen bond with the backbone amide of the target kinase, anchoring the inhibitor in the ATP-binding pocket.
Experimental Protocols: Synthesis and Derivatization
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Protocol 1: Core Synthesis via Deoxychlorination
This protocol details the conversion of a 4-oxo/hydroxy-1,5-naphthyridine precursor to the target chlorinated compound,3[3].
-
Reagents: Intermediate precursor (e.g., 1.31 g, 9 mmol), N,N-dimethylaniline (61 mg, 0.5 mmol), and Phosphorus oxychloride (POCl3, 7 mL)[3].
-
Causality of Reagents: POCl3 acts simultaneously as the chlorinating agent and the solvent. N,N-dimethylaniline is deployed as a catalytic acid scavenger; it neutralizes the HCl generated during the reaction, preventing the protonation of the naphthyridine nitrogens which would otherwise precipitate the starting material and stall the reaction.
-
Step-by-Step Execution:
-
In a two-neck round-bottom flask, combine the precursor, N,N-dimethylaniline, and POCl3[3].
-
Purge the system with Argon. Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive POCl3, which would reduce the effective concentration of the chlorinating agent and generate excess, detrimental HCl. 3.3[3].
-
Cool the reaction to room temperature. Carefully drip the stirring fluid into ice water[3]. Causality: Ice water safely and exothermically quenches the excess POCl3 without degrading the newly formed product.
-
Perform multiple extractions with dichloromethane (DCM), remove the solvent via a rotary evaporator, and purify via column chromatography[3].
-
-
Self-Validation: Analyze the purified white solid via LC-MS. The appearance of a dominant peak at m/z 189.6[M+H]+ confirms the successful installation of the chlorine atom.
Protocol 2: C4 Nucleophilic Aromatic Substitution (SNAr)
This workflow is used to attach complex amines to the C4 position, a foundational step in building kinase inhibitor libraries.
-
Reagents: 4-Chloro-1,5-naphthyridine-3-carbonitrile (1.0 eq), Target Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Solvent: N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the highly charged Meisenheimer complex intermediate formed during the SNAr transition state.
-
Step-by-Step Execution:
-
Dissolve the naphthyridine core in DMF.
-
Add the target amine followed by DIPEA. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It absorbs the HCl byproduct to drive the reaction equilibrium forward, but its bulkiness prevents it from competing with the target amine for the electrophilic C4 center.
-
Stir the mixture at 80–100 °C for 4–12 hours.
-
Quench with water, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4.
-
-
Self-Validation: Monitor the reaction via TLC or LC-MS. The complete disappearance of the starting material mass (m/z 189.6) and the emergence of the calculated mass of the substituted product validates the protocol.
Logical Workflow & Applications
The strategic derivatization of 4-Chloro-1,5-naphthyridine-3-carbonitrile bridges the gap between raw chemical synthesis and advanced therapeutic/material applications.
Figure 1: Workflow of 4-Chloro-1,5-naphthyridine-3-carbonitrile derivatization and applications.
Applications in Drug Development
The 1,5-naphthyridine-3-carbonitrile scaffold is a cornerstone in modern kinase inhibitor design, utilized across multiple therapeutic areas:
-
DYRK1A Inhibitors (Regenerative Medicine): The core has been heavily utilized to4[4]. By modifying the C4 position via SNAr, researchers can tune kinase selectivity, drastically reducing cytotoxicity while promoting β-cell regeneration for diabetes treatments[5].
-
Diacylglycerol Kinase (DGK) α/ζ Inhibitors (Immuno-Oncology): Bristol-Myers Squibb has leveraged this exact scaffold (e.g., US Patent US11866430) to synthesize potent T-cell activators targeting6[6] and 7[7]. These inhibitors block the immunosuppressive tumor microenvironment, enhancing immune responses against cancer cells.
-
PKMYT1 Kinase Inhibitors: Recent patent literature (WO2024179948A1) highlights the scaffold's use in 8[8], a critical target for synthetic lethality in oncology.
Applications in Materials Science
Beyond pharmaceuticals, the highly electron-deficient nature of the 4-chloro-1,5-naphthyridine-3-carbonitrile core makes it an ideal electron acceptor moiety. According to patent CN109836422B by Shenzhen University, this compound is utilized as a foundational intermediate for 9[9]. When coupled with electron-donating groups (e.g., carbazoles) via the C4 position, it forms Donor-Acceptor (D-A) architectures capable of Thermally Activated Delayed Fluorescence (TADF), a highly sought-after property for next-generation Organic Light-Emitting Diodes (OLEDs).
References
- Starshinechemical, "4-Chloro-1,5-naphthyridine-3-carbonitrile | Starshinechemical: CAS RN: 305371-02-2",
- ChemicalBook, "4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis",
- ChemicalBook, "4-Chloro-1,5-naphthyridine-3-carbonitrile CAS#: 305371-02-2",
- Google Patents, "WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors",
- BindingDB, "BDBM644343 6-chloro-4-{4-[(4-chloro-3-hydroxyphenyl)methyl]piperazin-1-yl}",
- BindingDB, "Ki Summary - BindingDB (Diacylglycerol kinase alpha)",
- PubMed Central, "Generation of Highly Potent DYRK1A-Dependent Inducers of Human β-Cell Replication via Multi-Dimensional Compound Optimiz
- Google P
- PubMed, "Generation of highly potent DYRK1A-dependent inducers of human β-Cell replication via Multi-Dimensional compound optimiz
Sources
- 1. 4-Chloro-1,5-naphthyridine-3-carbonitrile CAS#: 305371-02-2 [m.chemicalbook.com]
- 2. 4-Chloro-1,5-naphthyridine-3-carbonitrile | Starshinechemical [starshinechemical.com]
- 3. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Generation of highly potent DYRK1A-dependent inducers of human β-Cell replication via Multi-Dimensional compound optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of Highly Potent DYRK1A-Dependent Inducers of Human β-Cell Replication via Multi-Dimensional Compound Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ki Summary [bindingdb.org]
- 7. BindingDB BDBM644343 6-chloro-4-{4-[(4-chloro-3-hydroxyphenyl)methyl]piperazin-1-yl}-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile::US11866430, Example 323 [bindingdb.org]
- 8. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 9. CN109836422B - ä¸ç§è§å ææãå¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
Chemical Structure and Synthetic Utility of 4-Chloro-3-cyano-1,5-naphthyridine in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged pharmacophore, particularly in the design of targeted kinase inhibitors. At the heart of this structural class lies 4-chloro-1,5-naphthyridine-3-carbonitrile (also referred to as 4-chloro-3-cyano-1,5-naphthyridine). This intermediate is highly prized for its unique electronic properties, which prime the C4 position for rapid and high-yielding Nucleophilic Aromatic Substitution (SNAr).
This whitepaper provides an in-depth technical analysis of the chemical structure, causality-driven synthetic methodologies, and the mechanistic rationale behind utilizing 4-chloro-3-cyano-1,5-naphthyridine in advanced drug development workflows.
Structural & Electronic Anatomy
The reactivity of 4-chloro-3-cyano-1,5-naphthyridine is dictated by the synergistic electron-withdrawing effects of its functional groups. The molecule consists of two fused pyridine rings (the 1,5-naphthyridine core). The nitrogen atoms at positions 1 and 5 exert strong inductive (-I) and resonance (-M) electron-withdrawing effects.
The addition of a cyano group (-C≡N) at position 3 further depletes the electron density of the adjacent carbon atoms. Consequently, the C4 carbon, which bears the chlorine atom, becomes exceptionally electrophilic. This extreme polarization weakens the C-Cl bond and lowers the activation energy required for nucleophilic attack, making it an ideal substrate for late-stage diversification in drug discovery [1].
Table 1: Physicochemical and Structural Profile
| Property | Value | Structural Implication |
| CAS Number | 305371-02-2 | Standard identifier for procurement and regulatory tracking [2]. |
| Molecular Formula | C9H4ClN3 | Indicates a highly nitrogenous, halogenated heteroaromatic system. |
| Molecular Weight | 189.60 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Appearance | Pale yellow to white solid | Purity indicator; impurities often present as dark brown oxidation byproducts. |
| C4 Electrophilicity | Exceptionally High | Primed for SNAr; requires milder conditions compared to unactivated quinolines. |
Causality-Driven Synthesis Methodology
The synthesis of 4-chloro-3-cyano-1,5-naphthyridine is typically achieved in a rigorous two-step process. Each experimental choice is dictated by the thermodynamic and kinetic requirements of the heterocyclic system.
Synthetic workflow of 4-chloro-1,5-naphthyridine-3-carbonitrile.
Step 1: Construction of the 1,5-Naphthyridine Core
Objective: Synthesize 4-hydroxy-1,5-naphthyridine-3-carbonitrile via a Gould-Jacobs-type reaction [3].
-
Reagents: 3-Aminopyridine (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq), Dowtherm A (solvent).
-
Procedure:
-
Condensation: Reflux the reagents in ethanol for 4 hours to form the acrylate intermediate. Remove ethanol under reduced pressure.
-
Thermal Cyclization: Suspend the intermediate in Dowtherm A and heat to 250°C for 1–2 hours.
-
Workup: Cool the mixture to room temperature, precipitate the product using hexanes, and isolate via vacuum filtration.
-
-
Mechanistic Causality: The initial condensation forms an enamine. The subsequent cyclization requires extreme heat (250°C) because the reaction must temporarily break the aromaticity of the pyridine ring to facilitate the electrophilic ring closure. Dowtherm A is chosen specifically for its high boiling point and thermal stability.
Step 2: Electrophilic Chlorination
Objective: Convert the tautomeric 4-hydroxy/4-oxo group into a reactive chloride leaving group [2].
-
Reagents: 4-Hydroxy-1,5-naphthyridine-3-carbonitrile (1.31 g, 9 mmol), Phosphorus oxychloride (POCl₃, 7 mL), N,N-dimethylaniline (61 mg, 0.5 mmol).
-
Procedure:
-
Combine the starting material, POCl₃, and N,N-dimethylaniline in a two-neck round-bottom flask under an argon atmosphere.
-
Reflux the mixture for 2 hours.
-
Reverse Quench: Cool the mixture to room temperature. Slowly drip the reaction fluid into a vigorously stirred ice-water bath.
-
Extract multiple times with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
-
Purify via silica gel column chromatography to yield a white solid (approx. 45% yield).
-
-
Mechanistic Causality: The starting material exists predominantly as a pyridone lactam. POCl₃ alone is often insufficient to chlorinate highly deactivated rings. N,N-dimethylaniline acts as a nucleophilic catalyst, reacting with POCl₃ to form a highly electrophilic Vilsmeier-type intermediate that readily attacks the lactam oxygen. The reverse quench into ice water is a critical safety and yield-preserving step: it controls the violent exothermic hydrolysis of excess POCl₃ while precipitating the hydrophobic product before it can hydrolyze back to the hydroxy form.
Nucleophilic Aromatic Substitution (SNAr) Dynamics
In drug development, 4-chloro-3-cyano-1,5-naphthyridine is almost exclusively used as an electrophile in SNAr reactions to append various amines or anilines.
SNAr derivatization pathway for kinase inhibitor synthesis.
When an amine attacks the C4 position, the molecule forms a negatively charged transition state known as a Meisenheimer complex. The stability of this complex dictates the reaction rate. Because the negative charge can be delocalized onto the N1 nitrogen, the N5 nitrogen, and the 3-cyano group, the activation energy is drastically lowered.
Table 2: Comparative SNAr Reactivity Profile
| Substrate Scaffold | Nucleophile | Conditions | Relative Yield | Mechanistic Driver |
| 4-Chloro-3-cyano-1,5-naphthyridine | Primary Aliphatic Amine | DIPEA, DMF, 80°C, 4h | >90% | Synergistic electron withdrawal from N1, N5, and 3-CN. |
| 4-Chloro-3-cyanoquinoline | Primary Aliphatic Amine | DIPEA, DMF, 80°C, 6h | 75-85% | Lacks the N5 nitrogen; reduced stabilization of the Meisenheimer complex. |
| 4-Chloro-1,5-naphthyridine | Primary Aliphatic Amine | DIPEA, DMF, 120°C, 12h | 40-50% | Lacks the 3-CN group; requires harsher conditions to overcome activation barrier. |
Applications in Targeted Kinase Inhibition
The 4-amino-3-cyano-1,5-naphthyridine motif (derived directly from the 4-chloro precursor) is a potent hinge-binding scaffold in kinase inhibitors. The N1 nitrogen and the newly formed C4-NH group act as a bidentate hydrogen bond acceptor/donor pair, perfectly complementing the hinge region of the ATP-binding pocket in various kinases.
A prominent example of this application is in the development of DYRK1A inhibitors . Researchers have utilized the 1,5-naphthyridine core to optimize clinical-stage anti-cancer compounds (such as OTS167) into highly potent, selective inducers of human β-cell replication for diabetes treatment [1]. By performing SNAr on 4-chloro-3-cyano-1,5-naphthyridine with complex anilines, medicinal chemists can rapidly generate libraries of derivatives to fine-tune kinase selectivity and eliminate off-target cytotoxicity. Furthermore, the scaffold is heavily utilized in "scaffold hopping" strategies—replacing the quinoline core of drugs like Bosutinib with a 1,5-naphthyridine core to improve aqueous solubility and alter the metabolic profile.
Conclusion
4-Chloro-3-cyano-1,5-naphthyridine is far more than a simple chemical building block; it is a rationally designed electrophilic hub. By understanding the causality behind its synthesis—from the thermal demands of cyclization to the catalytic necessities of chlorination—and leveraging its profound SNAr capabilities, drug development professionals can efficiently access complex, highly active kinase inhibitor libraries.
References
-
Title: Generation of highly potent DYRK1A-dependent inducers of human β-Cell replication via Multi-Dimensional compound optimization Source: Bioorganic & Medicinal Chemistry (PubMed Central) URL: [Link]
-
Title: Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles Source: Materials Today: Proceedings (ResearchGate) URL: [Link]
The Biological Versatility of 3-Cyano-1,5-Naphthyridine Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide:
Abstract
The 1,5-naphthyridine core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a vast range of biological activities.[1][2] The strategic introduction of a cyano (-C≡N) group at the 3-position significantly modulates the electronic properties and hydrogen bonding capabilities of the molecule, unlocking potent and often novel pharmacological profiles.[3][4] This technical guide provides a comprehensive exploration of the biological activities associated with 3-cyano-1,5-naphthyridine derivatives. We will dissect their anticancer, antimicrobial, and kinase-inhibiting properties, grounding the discussion in mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.
The 1,5-Naphthyridine Scaffold: A Foundation for Pharmacological Diversity
The unique arrangement of two nitrogen atoms within the fused pyridine rings of the naphthyridine core imparts distinct chemical properties that make it an attractive starting point for drug design.[5] Naphthyridines are found in natural products and have been synthetically elaborated to produce a multitude of clinically relevant molecules.[1]
The Strategic Importance of the 3-Cyano Moiety
The introduction of a cyano group at the C3 position is a critical design element. This electron-withdrawing group can serve multiple functions:
-
Modulating Potency: It can enhance binding affinity to biological targets through dipole-dipole interactions and by acting as a hydrogen bond acceptor.
-
Synthetic Handle: The cyano group is a versatile synthetic intermediate, readily converted into other functional groups like amides, tetrazoles, or carboxylic acids, allowing for extensive library generation.[3]
-
Pharmacokinetic Tuning: Its inclusion can influence metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The following workflow provides a conceptual overview for the initial screening and characterization of a novel library of 3-cyano-1,5-naphthyridine derivatives.
Anticancer Activity: Targeting a Hallmark of Cancer
Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[6][7]
Mechanism of Action: Topoisomerase I Inhibition
One of the most well-documented anticancer mechanisms for this class of compounds is the inhibition of DNA Topoisomerase I (Top1).[6][7][8] Top1 is a crucial enzyme that relieves torsional stress in DNA during replication and transcription. Inhibitors trap the enzyme in a covalent complex with DNA (the "cleavable complex"), leading to single-strand breaks. When a replication fork collides with this complex, it results in a double-strand break, triggering cell cycle arrest and apoptosis.[8] Several phenyl- and indeno-1,5-naphthyridine derivatives have shown potent antiproliferative activity against human colon cancer cells (COLO 205) by inhibiting Top1.[6][7][8]
Mechanism of Action: Kinase Inhibition
The dysregulation of protein kinases is a fundamental driver of many cancers. Specific 1,5-naphthyridine derivatives have been identified as potent inhibitors of key oncogenic kinases.
-
KRAS Oncoprotein: Certain derivatives act as inhibitors of GTPase KRAS mutants (G12C, G12D), which are prevalent in various cancers like pancreatic cancer.[9] An exemplified compound showed an IC50 of 38 nM against KRAS G12C in biochemical assays.[9]
-
Fibroblast Growth Factor Receptor (FGFR): Novel 1,5- and 1,7-naphthyridine derivatives have been developed as potent, nanomolar inhibitors of the entire FGFR kinase family (FGFR1, 2, 3, 4), showing efficacy in FGFR3-driven xenograft models.[10]
Quantitative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative naphthyridine derivatives.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Phenyl-1,5-naphthyridine | COLO 205 (Colon) | Antiproliferative | Active | [6][8] |
| 1,5-Naphthyridine Derivative | MIA PaCa-2 (Pancreas) | IC50 | 2.88 µM | [9] |
| KRAS G12C Inhibitor | HEK-293 (transfected) | IC50 | <0.5 nM | [9] |
| 3,5-Dicyanopyridine | Various (9 types) | GI50 | 10⁻⁶ to 10⁻⁸ M | [11] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The choice of this assay is based on its reliability, high-throughput nature, and the extensive validation it has received in the field.
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-cyano-1,5-naphthyridine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial and Antiviral Activity
The naphthyridine scaffold is historically significant in the antimicrobial field, with nalidixic acid being a foundational member of the quinolone antibiotic class.[13] This legacy continues with modern derivatives showing broad-spectrum activity.[5][14]
Antibacterial and Antifungal Action
Naphthyridine derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as various fungi.[13][14] The primary mechanism for many antibacterial naphthyridines is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby halting bacterial proliferation.[13] Structure-activity studies have shown that substitutions at various positions on the naphthyridine ring heavily influence the spectrum and potency of antimicrobial activity.[14]
Antiviral Spectrum
Certain naphthyridine derivatives have shown potent antiviral activity, particularly against human herpesviruses.[15][16][17]
-
Human Cytomegalovirus (HCMV): A 1,6-naphthyridine derivative (Compound A1) demonstrated an IC50 that was 39- to 223-fold lower than that of the standard-of-care drug, ganciclovir.[15][16] Crucially, these compounds remained active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action that likely targets viral replication at an early and late stage.[15][16]
-
Herpes Simplex Virus (HSV): The same series of compounds were also active against HSV-1 and HSV-2.[15]
Quantitative Antimicrobial Data
| Compound Class | Organism | Activity Metric | Value/Result | Reference |
| 1,5-Naphthyridine | Staphylococcus aureus | MIC | 0.49 µg/mL | [1] |
| 1,5-Naphthyridine | Escherichia coli | MIC | 3.91 µg/mL | [1] |
| 1,6-Naphthyridine (A1) | HCMV (AD 169) | IC50 | 39-223x lower than Ganciclovir | [15][16] |
| 1,6-Naphthyridine (A1) | HSV-2 | IC50 | 21.5x more potent than Acyclovir | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantifying antimicrobial potency.
-
Inoculum Preparation: Culture the test organism (e.g., E. coli MTCC-1310) in a suitable broth medium overnight.[14] Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound. This brings the final inoculum density to ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum). A standard antibiotic like streptomycin or ciprofloxacin should be run in parallel.[14]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.
Modulation of Kinase Signaling Pathways
Beyond oncology, 1,5-naphthyridine derivatives have emerged as highly selective inhibitors of kinases involved in other chronic diseases.
Inhibition of TGF-β Type I Receptor (ALK5)
The transforming growth factor-beta (TGF-β) pathway is implicated in fibrosis and autoimmune diseases. Novel 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, ALK5.[18][19] Lead compounds inhibited ALK5 autophosphorylation with IC50 values as low as 4-6 nM and demonstrated high selectivity over other kinases like p38 MAP kinase.[18][19] X-ray crystallography confirmed that these compounds bind to the ATP-binding site of the ALK5 kinase domain.[18]
JAK Kinase Inhibition
Janus kinases (JAKs) are critical for cytokine signaling in inflammatory processes. Naphthyridine compounds have been developed as JAK kinase inhibitors for the treatment of inflammatory bowel diseases like ulcerative colitis.[20] The design rationale is to create orally administered drugs that achieve high therapeutic exposure in the gastrointestinal tract with minimal systemic absorption to reduce side effects.[20]
Emerging Therapeutic Areas: Neuroprotection
While direct evidence for 3-cyano-1,5-naphthyridine derivatives is still emerging, the broader class of heterocyclic compounds, including naphthyridines, is gaining attention for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22] The mechanisms are often multi-targeted, involving the reduction of oxidative stress, inhibition of protein aggregation (e.g., amyloid-β), and modulation of neuroinflammation.[22][23] Given the scaffold's proven ability to cross the blood-brain barrier and interact with a variety of targets, the development of 3-cyano-1,5-naphthyridine derivatives for neurological disorders represents a promising and underexplored frontier.
Conclusion and Future Perspectives
The 3-cyano-1,5-naphthyridine scaffold is a remarkably versatile platform for drug discovery. The evidence clearly demonstrates its potential to yield potent and selective modulators of diverse biological targets, leading to promising anticancer, antimicrobial, and anti-inflammatory agents. The cyano group at the 3-position is not merely a structural feature but a key functional handle that enables fine-tuning of activity and provides avenues for extensive chemical exploration.
Future research should focus on:
-
Expanding SAR studies to build more predictive models for target selectivity.
-
Investigating novel mechanisms of action, particularly for antiviral and neuroprotective applications.
-
Optimizing ADME properties to develop candidates with favorable pharmacokinetic profiles for in vivo efficacy and clinical translation.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this exceptional chemical class.
References
- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
- Antimicrobial activity of novel naphthyridine compounds.
- Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. PMC.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- Antimicrobial Activity of Naphthyridine Deriv
- Synthesis and biological evaluation of some new cyano pyridine deriv
- Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC.
- Biological Activity of Naturally Derived Naphthyridines. PMC - NIH.
- A concise synthesis and antimicrobial activity of a novel series of naphthylpyridine-3-carbonitrile compounds. SciSpace.
- Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines.
- A review: Biological activities of novel cyanopyridine deriv
- Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. BioWorld.
- Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. PubMed.
- Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine deriv
- Antimicrobial Activity of Naphthyridine Deriv
- Naphthyridines with Antiviral Activity - A Review. PubMed.
- The Diverse Biological Activities of Naphthyridine Deriv
- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry.
- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes.
- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.
- Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegener
- Naphthyridine compounds as jak kinase inhibitors.
- Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family.
- Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. benthamscience.com [benthamscience.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]
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- 23. mdpi.com [mdpi.com]
Isomeric Divergence: A Technical Guide to 1,5- vs. 1,8-Naphthyridines
Executive Summary
The naphthyridine scaffold—a "diazanaphthalene" bioisostere—presents a classic case of structural isomerism dictating functional destiny. While both 1,5- and 1,8-naphthyridines share the formula
-
1,8-Naphthyridine is the "cis-like" isomer, characterized by a significant dipole moment and the ability to chelate metals in a bidentate fashion. It is the foundational scaffold for the quinolone class of antibiotics.
-
1,5-Naphthyridine is the "trans-like" isomer, possessing a center of inversion (point group
) that results in zero dipole moment. It acts strictly as a bridging ligand and has emerged as a privileged scaffold for kinase inhibition (e.g., TGF- receptor type I).
This guide dissects these differences to aid in rational scaffold selection for drug discovery and materials science.
Part 1: Structural & Electronic Fundamentals
The physicochemical divergence between these isomers stems from the vector addition of the nitrogen lone pairs.
Comparative Physicochemical Profile
| Property | 1,5-Naphthyridine | 1,8-Naphthyridine | Significance |
| Structure | 1,5 is centrosymmetric; 1,8 is planar but asymmetric. | ||
| Symmetry | 1,5 packs efficiently in crystals; 1,8 has higher polarity. | ||
| Dipole Moment | 0 Debye | ~3.9 - 4.2 Debye | 1,8 has vastly higher solubility in polar media; 1,5 is lipophilic. |
| Basicity (pKa) | 2.91 | 3.39 | 1,8 is more basic due to less inductive withdrawal between N atoms. |
| Melting Point | 73–78 °C | 98–99 °C | 1,8 has stronger intermolecular dipole-dipole interactions. |
| Coordination | Bridging (Monodentate per metal) | Chelating (Bidentate) | Determines utility in MOFs (1,5) vs. Metallo-drugs (1,8). |
Electronic Causality
-
1,5-Naphthyridine: The nitrogen atoms are distal (positions 1 and 5). Their lone pairs face opposite directions, canceling out the net dipole. This lack of polarity lowers water solubility but enhances permeability across non-polar membranes.
-
1,8-Naphthyridine: The nitrogen atoms are proximal (positions 1 and 8). The lone pair vectors are additive, creating a strong negative electrostatic potential in the "pocket" between them. This makes the 1,8-isomer an excellent proton sponge and metal chelator.
Part 2: Synthetic Pathways & Protocols
The synthesis of these isomers requires fundamentally different strategies due to the availability of precursors.
Diagram: Synthetic Decision Tree
Caption: Divergent synthetic logic. 1,5-isomers rely on pyridine ring construction (Skraup), while 1,8-isomers utilize condensation of pre-functionalized pyridines.
Protocol A: Skraup Synthesis of 1,5-Naphthyridine
Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition to 3-aminopyridine and subsequent cyclization/oxidation.
-
Reagents: 3-Aminopyridine (9.4 g, 0.1 mol), Glycerol (30 mL), Conc.
(25 mL), Sodium m-nitrobenzenesulfonate (22 g, oxidant), Ferrous sulfate (0.5 g, moderator), Water (60 mL). -
Setup: 500 mL 3-neck round-bottom flask, reflux condenser, mechanical stirrer (reaction is viscous).
-
Procedure:
-
Mix 3-aminopyridine, nitrobenzenesulfonate, glycerol, and ferrous sulfate in the flask.
-
Add water and stir to form a slurry.
-
Add conc.
dropwise (Caution: Exothermic) . -
Heat the mixture to 135–140 °C for 4 hours. The mixture will darken significantly.
-
-
Workup:
-
Cool to room temperature and pour onto 200 g of crushed ice.
-
Basify with 50% NaOH solution to pH > 10.
-
Extract the resulting slurry with Chloroform (
mL). -
Dry organic layer over anhydrous
and evaporate solvent.
-
-
Purification: Recrystallize from petroleum ether or sublime under vacuum.
-
Yield: Typically 30–45%.
-
Protocol B: Green Friedländer Synthesis of 1,8-Naphthyridine
Mechanism: Base-catalyzed condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an
-
Reagents: 2-Aminonicotinaldehyde (1 mmol), Active Methylene Compound (e.g., Acetone or Acetophenone, 1 mmol), Choline Hydroxide (ChOH, 1 mol% as catalyst), Water (2 mL).
-
Setup: 10 mL vial or small round-bottom flask.
-
Procedure:
-
Dissolve 2-aminonicotinaldehyde in water.
-
Add the carbonyl partner (e.g., acetone for 2-methyl-1,8-naphthyridine).
-
Add 1 mol% Choline Hydroxide.
-
Stir at 50 °C for 4–6 hours.
-
-
Workup:
-
The product often precipitates directly from the aqueous medium.
-
Filter the solid and wash with cold water.
-
If no precipitate, extract with Ethyl Acetate.
-
-
Purification: Recrystallization from Ethanol.
-
Yield: Typically >85% (High atom economy).
-
Part 3: Reactivity & Coordination Chemistry
Coordination Modes
The geometric arrangement of nitrogen atoms dictates the "bite angle" for metal binding.
Caption: 1,5-isomers bridge two metals (forming coordination polymers), while 1,8-isomers chelate a single metal (forming discrete complexes).
-
1,5-Reactivity:
-
Electrophilic Substitution: Occurs primarily at C3 and C7 (beta to nitrogen). Nitration requires harsh conditions (
, >100°C). -
Nucleophilic Substitution: C2, C4, C6, C8 are activated. 2-chloro-1,5-naphthyridine readily undergoes
with amines.
-
-
1,8-Reactivity:
-
DNA Interaction: The planar, cationic nature of protonated 1,8-naphthyridines allows for intercalation into DNA base pairs.
-
Metal Binding: Forms stable 4-membered chelate rings with transition metals (Cu, Ru, Ag), often used in supramolecular self-assembly.
-
Part 4: Medicinal Chemistry Applications[1]
1,8-Naphthyridine: The Antimicrobial Powerhouse
This scaffold is the core of the quinolone class (though technically aza-quinolones).
-
Target: DNA Gyrase and Topoisomerase IV.
-
Mechanism: The N1 and C=O (at C4) form a binding pocket for
, which bridges the drug to the DNA-enzyme complex. -
Key Drug: Nalidixic Acid (First generation), Enoxacin (Broad spectrum).
1,5-Naphthyridine: The Kinase Specialist
The 1,5-scaffold is increasingly used to target ATP-binding pockets where specific H-bond donor/acceptor motifs are required that differ from the quinoline/quinazoline template.
-
Target: TGF-
Receptor Type I (ALK5) . -
Mechanism: 1,5-naphthyridine derivatives (e.g., substituted at C2/C6) act as ATP-competitive inhibitors. The N1 accepts a hydrogen bond from the hinge region of the kinase.
-
Key Insight: The 1,5-scaffold offers a distinct vector for substituents to access the "selectivity pocket" of the kinase, often improving selectivity over p38 MAP kinase compared to 1,8-analogs.
References
-
National Institutes of Health (NIH) - PubChem. 1,5-Naphthyridine Compound Summary. [Link]
-
National Institutes of Health (NIH) - PubChem. 1,8-Naphthyridine Compound Summary. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-1,5-naphthyridine-3-carbonitrile: Solubility and Stability
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous and organic solvent solubility, as well as the chemical stability, of 4-Chloro-1,5-naphthyridine-3-carbonitrile. Given the novelty of this specific molecule, this document emphasizes robust experimental design and interpretation of results, establishing a foundational understanding of its physicochemical properties for further development.
Introduction to 4-Chloro-1,5-naphthyridine-3-carbonitrile
4-Chloro-1,5-naphthyridine-3-carbonitrile belongs to the naphthyridine class of heterocyclic compounds, which are nitrogen-containing bicyclic aromatic systems. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1] The substituents on the core—a chloro group at position 4 and a carbonitrile group at position 3—are expected to significantly influence the molecule's physicochemical properties, including its solubility and stability. Understanding these characteristics is a critical first step in any research and development pipeline, impacting everything from reaction conditions and purification to formulation and bioavailability.
Molecular Structure:
-
Chemical Formula: C₉H₄ClN₃
-
Molecular Weight: 189.6 g/mol [2]
-
Key Features:
-
Naphthyridine Core: A planar, aromatic, and relatively nonpolar scaffold.
-
Chloro Group: An electron-withdrawing group that can influence the electron density of the ring system and serve as a potential site for nucleophilic substitution.
-
Carbonitrile Group: A polar and electron-withdrawing group that can participate in dipole-dipole interactions.
-
Nitrogen Atoms: The two nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors.
-
Solubility Profiling
The solubility of a compound is a fundamental property that dictates its handling, formulation, and biological absorption. The principle of "like dissolves like" provides a qualitative prediction of solubility behavior.[3] The presence of both a nonpolar aromatic core and polar functional groups suggests that 4-Chloro-1,5-naphthyridine-3-carbonitrile will exhibit a nuanced solubility profile across a range of solvents.
Predicted Qualitative Solubility
Based on its structure, we can anticipate the following general solubility trends:
-
Low Solubility in Nonpolar Solvents: Expected to be poorly soluble in solvents like hexanes and toluene, due to the polar nature of the chloro and carbonitrile groups.
-
Moderate Solubility in Solvents of Intermediate Polarity: Solvents such as dichloromethane, chloroform, and ethyl acetate are likely to be effective at dissolving the compound. Dichloromethane is noted as a solvent used during the purification of this compound.[2]
-
Good Solubility in Polar Aprotic Solvents: High solubility is expected in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in strong dipole-dipole interactions.
-
Variable Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol may be moderate and likely to increase with heating. Aqueous solubility is expected to be low due to the largely hydrophobic core.
Experimental Determination of Solubility
A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantifying the solubility of 4-Chloro-1,5-naphthyridine-3-carbonitrile in various solvents.
Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of solid 4-Chloro-1,5-naphthyridine-3-carbonitrile to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Table 1: Template for Solubility Data of 4-Chloro-1,5-naphthyridine-3-carbonitrile at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water | Polar Protic | Low | |
| Methanol | Polar Protic | Moderate | |
| Ethanol | Polar Protic | Moderate | |
| Dichloromethane | Chlorinated | High | |
| Ethyl Acetate | Ester | Moderate | |
| Acetone | Ketone | Moderate-High | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | |
| n-Hexane | Nonpolar | Low |
Stability Assessment
Evaluating the chemical stability of 4-Chloro-1,5-naphthyridine-3-carbonitrile is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are a common approach to identify likely degradation products and understand the compound's lability under various stress conditions.
Potential Degradation Pathways
The structure of 4-Chloro-1,5-naphthyridine-3-carbonitrile suggests several potential degradation pathways:
-
Hydrolysis of the Chloro Group: The chloro group at position 4 is susceptible to nucleophilic substitution, particularly by water or hydroxide ions, which would lead to the formation of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile. This is a common reaction for chloro-substituted naphthyridines.[4]
-
Hydrolysis of the Carbonitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.
-
Oxidative Degradation: The naphthyridine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Experimental Protocol for Forced Degradation Studies
This protocol outlines the conditions for a forced degradation study to assess the stability of 4-Chloro-1,5-naphthyridine-3-carbonitrile.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). Use a photodiode array (PDA) detector to obtain UV spectra of all peaks, and Mass Spectrometry (MS) to identify the mass of potential degradants.
-
Data Reporting: Quantify the percentage of the parent compound remaining and the percentage of each major degradant formed at each time point.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Table 2: Template for Stability Data of 4-Chloro-1,5-naphthyridine-3-carbonitrile
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradant(s) (% Area) |
| 0.1 M HCl, 60°C | 0 | 100 | |
| 2 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | |
| 2 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | |
| 2 | |||
| 8 | |||
| 24 |
Conclusion
This technical guide provides a comprehensive, experimentally-driven framework for characterizing the solubility and stability of 4-Chloro-1,5-naphthyridine-3-carbonitrile. By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary for informed decision-making in drug discovery and development. The predicted solubility and stability profiles, based on the chemical structure, serve as a valuable starting point for these investigations. The systematic collection of this data will ultimately enable the successful advancement of this promising compound.
References
-
Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[2][5]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92(1). Available at: [Link]
-
Al-Tel, T. H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238. Available at: [Link]
-
MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Available at: [Link]
-
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Hydroxy-1,5-naphthyridine-3-carbonitrile | C9H5N3O | CID 18548952 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chemistry and Pharmacology of 4-Substituted 1,5-Naphthyridine-3-carbonitriles: A Comprehensive Technical Guide
Executive Summary
The 1,5-naphthyridine scaffold is a privileged, electron-deficient pharmacophore characterized by a fused bicyclic system containing two pyridine rings. The strategic installation of a carbonitrile group at the 3-position, coupled with dynamic functionalization at the 4-position, drastically alters the electronic landscape and steric profile of the molecule. This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and cross-disciplinary applications of 4-substituted 1,5-naphthyridine-3-carbonitriles, ranging from dual-mechanism antimalarials to surface defect passivants in advanced optoelectronics.
Structural & Electronic Rationale
The reactivity of the 1,5-naphthyridine core is dictated by the electron-withdrawing nature of its diazine-like fused system. The addition of a 3-carbonitrile group introduces a potent orthogonal electron-withdrawing effect (
Causality in Reactivity: This electronic depletion renders the C4 carbon highly electrophilic, making it an ideal site for Nucleophilic Aromatic Substitution (
Synthetic Methodologies: Constructing the Core
The conventional synthesis of the 1,5-naphthyridine core relies on the Gould-Jacobs reaction, which requires extreme thermal conditions that often lead to tar formation and lower yields[2]. Modern approaches utilize microwave irradiation to achieve uniform heating, suppressing thermal degradation and accelerating cyclization[3].
Fig 1. Synthetic workflow for 4-substituted 1,5-naphthyridine-3-carbonitriles via SNAr.
Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile
Causality: Microwave heating ensures rapid, homogeneous thermal distribution, bypassing the localized superheating that causes product degradation in standard Dowtherm A reflux[3].
-
Condensation: React 3-aminopyridine with ethyl ethoxymethylenecyanoacetate (1:1.1 molar ratio) in ethanol. Reflux for 2 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the primary amine spot confirms the formation of the acyclic enamine intermediate.
-
-
Cyclization: Transfer the isolated intermediate to a microwave-safe quartz vessel containing Dowtherm A. Irradiate at 200°C for 15–20 minutes[3].
-
Isolation: Cool the mixture to room temperature and trigger precipitation by adding excess hexanes.
-
Self-Validation: A brown/off-white solid will crash out. Filter, wash with hexanes to remove residual high-boiling solvent, and recrystallize from ethanol.
-
-
Characterization: Confirm structure via IR (broad OH stretch at ~3225 cm⁻¹, sharp CN stretch at ~2220 cm⁻¹) and MS (m/z [M+1] 172.3)[3].
Protocol 2: Electrophilic Chlorination
Causality: The hydroxyl group at C4 exists in tautomeric equilibrium with its pyridone form. Conversion to a reactive chloride is achieved using phosphorus oxychloride (
-
Reagent Loading: In a dry, argon-purged 50 mL round-bottom flask, combine 4-hydroxy-1,5-naphthyridine-3-carbonitrile (9 mmol), N,N-dimethylaniline (0.5 mmol), and
(7 mL)[5]. -
Reflux: Heat the mixture to reflux (~105°C) for 2 hours.
-
Self-Validation: The suspension will transition into a dark, homogeneous solution, indicating the consumption of the insoluble hydroxy tautomer.
-
-
Quenching: Cool to room temperature and carefully drip the mixture into vigorously stirred ice water. Note: Slow addition is critical to prevent violent exothermic hydrolysis of unreacted
. -
Purification: Extract the aqueous layer with dichloromethane. Dry over anhydrous
, concentrate, and purify via silica gel chromatography to yield 4-chloro-1,5-naphthyridine-3-carbonitrile (approx. 45% yield)[5].
Late-Stage Functionalization: Amination
Protocol 3: Synthesis of 4-Amino-1,5-naphthyridine-3-carbonitriles
Causality: The highly activated C4-chloride undergoes rapid
-
Reaction Setup: Dissolve 4-chloro-1,5-naphthyridine-3-carbonitrile (1 eq) in anhydrous DMF. Add the desired primary/secondary amine (1.5 eq) and a non-nucleophilic base (DIPEA, 2 eq).
-
Heating: Stir at 80–100°C for 4–6 hours.
-
Self-Validation: TLC monitoring will show the consumption of the fast-eluting chloro-starting material and the appearance of a highly fluorescent, slower-eluting product spot under 254 nm UV light.
-
-
Workup: Pour the mixture into ice water to precipitate the 4-amino derivative. Filter, wash with cold water, and dry under vacuum.
Data Presentation: Core Synthesis Comparison
| Synthesis Method | Reagents/Solvent | Temp (°C) | Time | Avg. Yield (%) | Key Advantage |
| Conventional Thermal | Dowtherm A | 250 | 1–2 h | 40–55 | Highly scalable for multi-gram synthesis |
| Microwave-Assisted | Dowtherm A / Neat | 200 | 15–30 min | 65–80 | Suppresses thermal degradation and tarring |
Cross-Disciplinary Applications
The versatility of the 4-substituted 1,5-naphthyridine-3-carbonitrile scaffold extends across medicinal chemistry and advanced materials science.
Pharmacological Targets
-
Antimalarial Agents: 1,5-naphthyridine derivatives act as potent dual inhibitors of Plasmodium falciparum. By targeting Phosphatidylinositol-4-kinase (PfPI4K), they disrupt lipid signaling essential for parasite replication. Furthermore, basic amine substitutions at the 4- or 8-positions enhance drug accumulation in the parasite's acidic digestive vacuole, inhibiting hemozoin formation[6].
-
Antimicrobial Agents: Fused naphthyridines are well-documented inhibitors of bacterial DNA gyrase and Topoisomerase IV. The 3-carbonitrile group enhances binding affinity within the ATP-binding pocket of these enzymes, leading to potent bactericidal activity against resistant strains of S. aureus and E. coli[7].
Fig 2. Dual pharmacological mechanisms of 1,5-naphthyridine derivatives in pathogens.
Optoelectronics: Perovskite Solar Cells (PSCs)
Beyond biology, 4-hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN) serves as an organic bidentate Lewis base passivant in PSCs. The nitrogen and oxygen atoms coordinate with undercoordinated
Data Presentation: Key Derivatives and Applications
| Compound / Derivative | C4-Substitution | Primary Field | Target / Mechanism | Reference |
| DQCN | 4-Hydroxy | Optoelectronics | [8] | |
| 4-Amino derivatives | 4-Alkylamino | Parasitology | PfPI4K Inhibition & Hemozoin Blockade | [6] |
| Fluoro-naphthyridines | 4-Oxo / 4-Amino | Bacteriology | DNA Gyrase / Topoisomerase IV Inhibition |
Conclusion
The 4-substituted 1,5-naphthyridine-3-carbonitrile architecture is a highly tunable platform. By understanding the electronic causality that drives its synthesis—specifically the activation of the C4 position by the synergistic electron-withdrawing effects of the N5 atom and the C3-carbonitrile group—researchers can reliably execute late-stage
References
-
[4] 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis. ChemicalBook.
-
[3] Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles. ResearchGate.
-
[7] Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.
-
[1] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.
-
[6] 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS Publications.
-
[5] 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis. ChemicalBook.
-
[2] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
-
[8] Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases. ACS Publications.
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- 4. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
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Methodological & Application
Synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile: An Application Note and Protocol for Researchers
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to form specific interactions with biological targets have led to its incorporation into a wide range of biologically active molecules, including antibacterial, antiviral, and antimalarial agents. The functionalization of this scaffold is key to modulating its properties and developing new chemical entities. The conversion of a 4-hydroxy group to a 4-chloro substituent is a critical transformation, as the chlorine atom serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug discovery and development. This application note provides a comprehensive guide to the synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile from its 4-hydroxy precursor, detailing the underlying mechanism, a robust experimental protocol, and essential safety considerations.
Reaction Overview and Mechanistic Insights
The conversion of 4-hydroxy-1,5-naphthyridine-3-carbonitrile to its 4-chloro derivative is typically achieved through a chlorination reaction using phosphorus oxychloride (POCl₃). This transformation is a variant of the well-established Vilsmeier-Haack reaction, which is broadly used for the formylation and chlorination of electron-rich aromatic and heteroaromatic systems.[1][2][3] The presence of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction.
The reaction proceeds through several key steps:
-
Activation of the Hydroxy Group: The lone pair of electrons on the oxygen atom of the 4-hydroxy group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion and subsequent loss of a proton to form a dichlorophosphoryl ester intermediate.
-
Formation of the Chloro-Iminium-like Intermediate: In the presence of a catalyst like N,N-dimethylaniline, or through self-reaction, an activated Vilsmeier-type reagent is formed. The lone pair on the ring nitrogen attacks the dichlorophosphoryl ester, leading to the formation of a highly electrophilic intermediate and the elimination of a dichlorophosphate anion.
-
Nucleophilic Attack by Chloride: A chloride ion, generated in the previous steps, acts as a nucleophile and attacks the C4 position, which is now highly activated.
-
Rearomatization: The resulting intermediate eliminates the dichlorophosphate group to restore the aromaticity of the naphthyridine ring, yielding the final product, 4-chloro-1,5-naphthyridine-3-carbonitrile.
The use of N,N-dimethylaniline is thought to facilitate the formation of the reactive intermediate and act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Proposed mechanism for the chlorination of 4-hydroxy-1,5-naphthyridine-3-carbonitrile.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material and the final chlorinated product.
Part 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile (Starting Material)
The precursor, 4-hydroxy-1,5-naphthyridine-3-carbonitrile, can be synthesized via a cyclization reaction between 3-aminopyridine and a suitable three-carbon electrophile.[2]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 1.0 g (10.63 mmol) |
| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | 2.69 g (15.95 mmol) |
| Dowtherm A | C₁₂H₁₀O/C₁₂H₁₀ | ~166 | 10 mL |
| Hexane | C₆H₁₄ | 86.18 | For washing |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Procedure:
-
To a solution of 3-aminopyridine (1.0 g, 10.63 mmol) in Dowtherm A (10 mL), add ethyl 2-cyano-3-ethoxyacrylate (2.69 g, 15.95 mmol).
-
Heat the reaction mixture to approximately 180 °C in a silicone oil bath for 30-60 minutes.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into hexane and filter the resulting solid.
-
Wash the solid twice with hexane and then dry it.
-
Recrystallize the crude product from ethanol to yield 4-hydroxy-1,5-naphthyridine-3-carbonitrile as a brown solid.[2]
Characterization of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.65 (s, 1H), 9.13 (d, J=6.8 Hz, 1H), 8.30 (d, J=7.8 Hz, 1H), 7.59 (t, J=7.0 Hz, 1H), 4.61 (s, 1H, OH).[2]
-
¹³C NMR (75 MHz, DMSO-d₆): δ 171.5 (C-OH), 152.2, 151.6, 148.3, 135.6, 124.8, 115.2 (CN), 114.6, 93.5 (C-CN).[2]
-
Mass Spectrum (EI): m/z 172.3 (M+1).[2]
Part 2: Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile
This protocol is adapted from a reported procedure for the synthesis of the target compound.[4]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 4-Hydroxy-1,5-naphthyridine-3-carbonitrile | C₉H₅N₃O | 171.16 | 1.31 g (7.65 mmol) |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 7 mL |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 61 mg (0.5 mmol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction |
| Ice water | H₂O | 18.02 | For quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | For drying |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As required |
Procedure:
Caption: Experimental workflow for the synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile.
-
In a two-port 50 mL round-bottom flask, combine 4-hydroxy-1,5-naphthyridine-3-carbonitrile (1.31 g, 7.65 mmol), N,N-dimethylaniline (61 mg, 0.5 mmol), and phosphorus oxychloride (7 mL).
-
Under an inert atmosphere (e.g., argon), reflux the reaction mixture for 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly add the cooled reaction mixture to a beaker containing ice water with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Transfer the aqueous mixture to a separatory funnel and extract it multiple times with dichloromethane.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to obtain 4-chloro-1,5-naphthyridine-3-carbonitrile as a white solid.[4] The reported yield for this procedure is 45%.[4]
Purification Details:
-
Column Chromatography: A silica gel stationary phase is typically used. The mobile phase can be a gradient of ethyl acetate in hexanes. The product is expected to be more non-polar than the starting material and any unreacted hydroxy precursor.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be explored.
Characterization of 4-Chloro-1,5-naphthyridine-3-carbonitrile:
-
Appearance: White solid.
-
Molecular Formula: C₉H₄ClN₃
-
Molecular Weight: 189.61 g/mol
-
Expected ¹H NMR (CDCl₃): The spectrum is expected to show signals in the aromatic region, typically between δ 7.5 and 9.5 ppm. The exact chemical shifts and coupling constants will be characteristic of the substituted 1,5-naphthyridine ring system.
-
Expected ¹³C NMR (CDCl₃): The spectrum will show 9 distinct signals corresponding to the carbon atoms of the molecule. The carbon bearing the cyano group (C3) and the carbon attached to the chlorine atom (C4) will have characteristic chemical shifts.
Comparative Data of Analogous Chlorination Reactions
The chlorination of hydroxypyridines and related heterocycles with POCl₃ is a common transformation. The reaction conditions and yields can vary depending on the substrate and the presence of catalysts.
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 4-Hydroxy-1,5-naphthyridine-3-carbonitrile | POCl₃, N,N-dimethylaniline | Reflux, 2 h | 45 | [4] |
| 2-Hydroxypyridines | Equimolar POCl₃, Pyridine | Sealed reactor, 140 °C, 2 h | High | [5] |
| Quinoxalinone | POCl₃, PCl₅ | Water bath, 6-8 h | - |
Safety and Handling Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Handling: Dispense POCl₃ in a fume hood. Avoid inhalation of its vapors, which are highly irritating to the respiratory tract.
-
Reaction Quenching: The quenching of POCl₃ with water is a highly exothermic process that liberates corrosive HCl gas. The reaction mixture should be added slowly to ice water with efficient stirring and cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile from its 4-hydroxy precursor is a valuable transformation for the development of novel chemical entities. The use of phosphorus oxychloride provides an effective method for this chlorination. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can successfully synthesize this important building block for a wide range of applications in drug discovery and materials science.
References
-
Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][6]naphthyridine-3-carbonitriles. Materials Today: Proceedings.
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
PrepChem. Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
PubChem. 4-Hydroxy-1,5-naphthyridine-3-carbonitrile. Available from: [Link]
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for the Functionalization of 4-Chloro-1,5-Naphthyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2][3] Its presence in therapeutics targeting cancer, viral infections, and neurological disorders underscores its importance in drug discovery.[4][5] The 4-chloro-1,5-naphthyridine derivative is a particularly valuable synthetic intermediate. The chlorine atom at the C4 position activates the ring system for nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing diverse functional groups and exploring the chemical space around the scaffold.[1][2] This guide provides a detailed overview of the SNAr mechanism on this scaffold and offers robust protocols for its functionalization with various nucleophiles.
Mechanism and Reactivity: Why SNAr Occurs at C4
Aromatic rings are typically electron-rich and react with electrophiles. However, in heteroaromatic systems like 1,5-naphthyridine, the presence of electron-withdrawing nitrogen atoms significantly alters this reactivity.[6]
Key Principles:
-
Electron-Deficient Ring: The two nitrogen atoms in the 1,5-naphthyridine ring system inductively withdraw electron density, making the entire aromatic system electrophilic and susceptible to nucleophilic attack.[7]
-
Activation at C4: The C4 position is ortho and para to the ring nitrogens, which are analogous to activating electron-withdrawing groups in classical SNAr reactions.[6][7] This positioning is crucial for stabilizing the negatively charged intermediate.
-
Addition-Elimination Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[8][9]
-
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][8] This is typically the rate-determining step.[7]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.[8][9]
-
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iscnagpur.ac.in [iscnagpur.ac.in]
Technical Application Note: Chlorination of 1,5-Naphthyridine-3-Carbonitrile Scaffolds
Executive Summary & Scope
This application note details the protocol for the dehydroxychlorination of 4-hydroxy-1,5-naphthyridine-3-carbonitrile to synthesize 4-chloro-1,5-naphthyridine-3-carbonitrile .
Critical Scope Clarification:
Phosphorus oxychloride (POCl
-
Target Substrate: 4-Hydroxy-1,5-naphthyridine-3-carbonitrile (often existing as the 4-oxo-1,4-dihydro tautomer).
-
Target Product: 4-Chloro-1,5-naphthyridine-3-carbonitrile.[3]
-
Application: This transformation is a keystep in synthesizing PI3K and kinase inhibitors, where the 4-chloro position serves as a handle for subsequent S
Ar reactions with amines or anilines.
Reaction Mechanism & Chemical Logic
The reaction proceeds via the activation of the tautomeric amide/lactam oxygen. 1,5-naphthyridines are electron-deficient, making the 4-position highly susceptible to nucleophilic attack once activated.
Mechanistic Pathway
-
Activation: The carbonyl oxygen attacks the electrophilic phosphorus of POCl
, forming a dichlorophosphate intermediate. -
Base Catalysis: The addition of a tertiary amine (e.g.,
-dimethylaniline or DIPEA) neutralizes the HCl byproduct, driving the equilibrium forward and often catalyzing the formation of a Vilsmeier-like iminium species if DMF is present. -
Substitution: Chloride ion attacks the C4 position, displacing the phosphoro-leaving group and aromatizing the ring.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[4][5] | Role | Safety Class |
| 4-Hydroxy-1,5-naphthyridine-3-carbonitrile | 1.0 | Substrate | Irritant |
| Phosphorus Oxychloride (POCl | 5.0 - 10.0 | Reagent/Solvent | Corrosive / Toxic / Water Reactive |
| 0.5 - 1.0 | Catalyst/Base | Toxic | |
| Dichloromethane (DCM) | N/A | Extraction Solvent | Carcinogen |
| Sat.[6] NaHCO | N/A | Quenching Base | Irritant |
Step-by-Step Methodology
Step 1: Reaction Setup (Moisture Sensitive)
-
Oven-dry a 2-neck round-bottom flask (RBF) and a reflux condenser.
-
Equip the flask with a magnetic stir bar and a nitrogen/argon inlet.
-
Charge the flask with 4-hydroxy-1,5-naphthyridine-3-carbonitrile (1.0 equiv).
-
Optional: If the substrate is wet, azeotrope with toluene before adding POCl
.
Step 2: Reagent Addition
-
Cool the flask to 0°C (ice bath).
-
Slowly add POCl
(neat, 5–10 volumes relative to substrate mass) via a pressure-equalizing addition funnel or glass syringe.-
Note: POCl
acts as both reagent and solvent to solubilize the naphthyridine.
-
-
Add
-dimethylaniline (0.5 equiv) dropwise.-
Insight: The solution may darken; this is normal.
-
Step 3: Reaction
-
Remove the ice bath and transfer the vessel to a pre-heated oil bath.
-
Reflux at 100–110°C for 2–4 hours.
-
Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM) or LCMS.
-
Endpoint: Disappearance of the polar hydroxy starting material and appearance of the less polar chloro-product.[1]
-
Step 4: Workup (CRITICAL SAFETY STEP)
POCl
-
Cool the reaction mixture to Room Temperature (RT).
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess POCl
if possible. Caution: Trap acidic fumes. -
Reverse Quench:
-
Prepare a beaker of crushed ice/water (approx. 10x volume of reaction) with vigorous stirring.
-
Slowly drip the reaction residue (or concentrated oil) into the stirring ice water. DO NOT add water to the reaction flask.
-
Maintain temperature <20°C.[7]
-
-
Neutralize the aqueous slurry to pH ~7–8 using saturated NaHCO
or 2M NaOH.-
Observation: The product often precipitates as a solid upon neutralization.
-
Step 5: Isolation & Purification
-
Extract the aqueous layer with DCM (
). -
Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate. -
Purification: Flash column chromatography (Silica gel).
-
Gradient: 0
50% EtOAc in Hexanes (or DCM/MeOH depending on polarity). -
Yield Expectation: 45% – 75%.
-
Safety & Troubleshooting Guide
Safety: The "Reverse Quench" Protocol
The most common accident with POCl
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old POCl | Distill POCl |
| Low Conversion | Poor Solubility | Add catalytic DMF (Vilsmeier conditions) or use Toluene as co-solvent. |
| Black Tar Formation | Overheating / Decomposition | Reduce temp to 80°C; ensure inert atmosphere (N |
| Violent Exotherm | Water in starting material | Dry substrate thoroughly (azeotrope with toluene) before POCl |
| Product Hydrolysis | Quench too acidic/hot | Ensure temp <20°C during quench; neutralize immediately to pH 7. |
References
-
ChemicalBook. (n.d.). 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis protocols. Retrieved from
-
Molecules (MDPI). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from
-
Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization and Safe Quenching. Retrieved from
-
BenchChem. (2025).[7] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.[5] Retrieved from
Sources
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- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
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- 6. americanelements.com [americanelements.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
The Gould-Jacobs Reaction: A Versatile Pathway to Bioactive 1,5-Naphthyridines
Introduction: The Enduring Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif of considerable interest to the fields of medicinal chemistry, drug discovery, and materials science.[1][2] This nitrogen-containing bicyclic aromatic system is a key structural component in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of nitrogen atoms in the 1,5-naphthyridine ring system allows for diverse intermolecular interactions with biological targets, making it an attractive scaffold for the design of novel therapeutics.[2] Among the various synthetic strategies to access this important core, the Gould-Jacobs reaction stands out as a classical and highly effective method for the preparation of 4-hydroxy-1,5-naphthyridine derivatives, which serve as versatile intermediates for further chemical exploration.[1]
This comprehensive guide provides an in-depth exploration of the Gould-Jacobs reaction for the synthesis of 1,5-naphthyridines, tailored for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss the critical parameters that influence the success of the synthesis.
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction for the synthesis of 1,5-naphthyridines is a multi-step process that typically begins with the condensation of a 3-aminopyridine derivative with an electrophilic three-carbon component, most commonly diethyl ethoxymethylenemalonate (DEEM).[1] The reaction proceeds through a vinylogous amide intermediate, which then undergoes a high-temperature intramolecular cyclization to form the 1,5-naphthyridine ring system.[1] Subsequent hydrolysis and decarboxylation can then be employed to afford the desired 4-hydroxy-1,5-naphthyridine.[1]
The key steps of the reaction are as follows:
-
Condensation: The reaction is initiated by a nucleophilic attack of the amino group of the 3-aminopyridine on the electrophilic carbon of DEEM. This is followed by the elimination of ethanol to form a stable diethyl 2-((pyridin-3-ylamino)methylene)malonate intermediate.[1]
-
Thermal Cyclization: The crucial ring-forming step requires significant thermal energy, typically achieved by heating the intermediate in a high-boiling solvent such as Dowtherm A or diphenyl ether to temperatures around 250 °C.[3] This step proceeds via a 6-electron electrocyclization, leading to the formation of a dihydronaphthyridine intermediate.
-
Tautomerization: The dihydronaphthyridine intermediate rapidly tautomerizes to the more thermodynamically stable 4-hydroxy-1,5-naphthyridine-3-carboxylate ester.[1]
-
Hydrolysis and Decarboxylation (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated, often under acidic conditions with prolonged heating, to yield the 4-hydroxy-1,5-naphthyridine.[1][2]
Reaction Pathway Diagram
Caption: Gould-Jacobs pathway for 1,5-naphthyridine synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key 1,5-naphthyridine intermediate and its subsequent conversion to the carboxylic acid.
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key intermediate.[3]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Hexane
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will gradually become a thick syrup. Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.[3]
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, heat a sufficient volume of diphenyl ether to 250 °C. Slowly and carefully add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.[3]
-
Work-up and Purification: Allow the reaction mixture to cool to below 100 °C and then add hexane or a similar non-polar solvent to facilitate complete precipitation of the product.[3] Collect the solid product by filtration, and wash it thoroughly with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Hydrolysis to 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.[4]
Materials:
-
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Decolorizing charcoal
-
Ether
-
Acetone
Procedure:
-
Saponification: To a solution of 8.0 g (0.2 mol) of sodium hydroxide in 200 ml of water, add 20.0 g (0.0917 mol) of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Heat the mixture under reflux for 6 hours.[4]
-
Decolorization: Treat the hot solution with a small amount of decolorizing charcoal and filter it while hot.
-
Acidification and Precipitation: Cool the filtrate to 25 °C and acidify it to a pH of approximately 3 with 6N hydrochloric acid. Cool the mixture in an ice bath for 15 minutes to ensure complete precipitation.[4]
-
Isolation and Drying: Collect the solid precipitate by filtration. Wash the solid sequentially with water, ether, and acetone.[4] Dry the final product under vacuum to afford 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. A typical yield for this step is around 64%.[4]
Applications in Drug Discovery and Development
The 1,5-naphthyridine scaffold is a cornerstone in the development of numerous therapeutic agents. While specific drug approvals with a publicly disclosed synthesis explicitly detailing the Gould-Jacobs reaction can be proprietary, the literature strongly indicates its application in the synthesis of various biologically active compounds. For instance, derivatives of the 1,5-naphthyridine core have been investigated as potent inhibitors of c-Met kinase and as bromodomain inhibitors, both of which are important targets in cancer therapy.[2] Furthermore, the development of novel anti-Ebola virus pharmacophores has also utilized the 1,5-naphthyridine scaffold.[2] The versatility of the Gould-Jacobs reaction allows for the introduction of various substituents on the pyridine ring of the starting material, enabling the generation of diverse libraries of 1,5-naphthyridine derivatives for high-throughput screening in drug discovery campaigns.
Quantitative Data Summary
The yield of the Gould-Jacobs reaction can be influenced by the nature of the substituents on the starting 3-aminopyridine. The following table provides a summary of representative yields for the synthesis of various 4-hydroxy-1,5-naphthyridine-3-carbonitriles using both conventional heating (Dowtherm-A) and microwave-assisted methods.
| Substituent (R) on 3-Aminopyridine | Method | Yield (%) |
| H | Microwave | 85 |
| H | Dowtherm-A | 78 |
| Amino | Microwave | 82 |
| Amino | Dowtherm-A | 75 |
| Methyl | Microwave | 80 |
| Methyl | Dowtherm-A | 72 |
| Methoxy | Microwave | 78 |
| Methoxy | Dowtherm-A | 70 |
| Fluoro | Microwave | 88 |
| Fluoro | Dowtherm-A | 80 |
| Chloro | Microwave | 90 |
| Chloro | Dowtherm-A | 82 |
Data adapted from Kethireddy et al. (2023).[5]
Troubleshooting and Optimization
Common challenges in the Gould-Jacobs synthesis of 1,5-naphthyridines and potential solutions are outlined below:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in condensation step | Incomplete reaction, presence of moisture. | Ensure anhydrous conditions and use a slight excess of DEEM. Optimize reaction temperature. |
| Difficult or low-yield thermal cyclization | Insufficient temperature, decomposition at high temperatures. | Use a high-boiling point solvent like Dowtherm A and maintain a consistent high temperature (around 250 °C). Consider microwave irradiation for shorter reaction times and potentially higher yields. |
| Incomplete hydrolysis of the ester | Steric hindrance, low solubility of the ester. | Increase the concentration of the base (e.g., NaOH), increase the reaction temperature, or extend the reaction time. Use a co-solvent like ethanol to improve solubility. |
| Formation of regioisomeric byproducts | Electronic and steric factors of substituents on the starting pyridine. | Careful selection of starting materials and reaction conditions may favor the desired isomer. Fractional crystallization may be necessary for separation. |
| Poor solubility of the final product | Strong intermolecular interactions in the solid state. | Recrystallization is the preferred method of purification over column chromatography. |
Conclusion
The Gould-Jacobs reaction remains a powerful and relevant tool for the synthesis of the medicinally important 1,5-naphthyridine scaffold. Its operational simplicity and tolerance for a range of substituents make it a valuable method for both academic research and industrial drug development. A thorough understanding of the reaction mechanism and critical experimental parameters, as detailed in these application notes, is essential for the successful synthesis and exploration of this versatile class of heterocyclic compounds. The continued application of this classic reaction will undoubtedly contribute to the discovery of new and improved therapeutic agents.
References
-
PrepChem. Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Available at: [Link]
-
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]
-
Encyclopedia.pub. Fused 1,5-naphthyridines. Available at: [Link]
-
PubMed. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
ResearchGate. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]
-
Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[4][6]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. Available at: [Link]
-
Bentham Science. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Available at: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
-
Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][6]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available at: [Link]
-
PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]
-
SIELC Technologies. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Available at: [Link]
-
ResearchGate. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]
-
Gao, C., & Long, H. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. Available at: [Link]
Sources
Application Note: Accelerated Microwave-Assisted Synthesis of 4-Amino-1,5-Naphthyridine Derivatives
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 4-amino-1,5-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] We detail a robust and highly efficient method utilizing Microwave-Assisted Organic Synthesis (MAOS), which dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a framework for rapid library generation of these valuable heterocyclic compounds.
Introduction: The Significance of 1,5-Naphthyridines and the Need for Efficient Synthesis
The 1,5-naphthyridine core is a privileged heterocyclic structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including anticancer and antimicrobial properties.[2][6] Several derivatives have been identified as potent inhibitors of critical enzymes like topoisomerase I, making them valuable candidates for drug discovery programs.[7]
Traditional synthetic routes to functionalized 1,5-naphthyridines often rely on classical thermal heating methods that require long reaction times, high temperatures, and often result in the formation of undesirable byproducts, complicating purification.[8] The development of cleaner, faster, and more efficient synthetic methodologies is crucial for accelerating the discovery and optimization of new therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[4][9]
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating which transfers energy indirectly via conduction and convection, microwave irradiation energizes molecules directly and volumetrically.[10] The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthesis, attempt to align with the rapidly oscillating electric field of the microwave. This rapid reorientation generates friction, leading to instantaneous and uniform heating of the reaction mixture.[9][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The frequent collisions caused by this migration result in intense localized heating.[11]
This targeted energy delivery leads to remarkable reaction rate accelerations, often reducing synthesis times from many hours to mere minutes, while also improving product yields and purity.[8]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Amino-1,5-Naphthyridines
This protocol describes a general procedure for the synthesis of 4-amino-1,5-naphthyridine derivatives via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-1,5-naphthyridine and a primary or secondary amine under microwave irradiation.
Materials and Reagents
-
4-chloro-1,5-naphthyridine
-
Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Solvent: 2-Propanol (IPA) or Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (optional, as a base)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization/washing)
-
Silica gel (for column chromatography)
-
Deionized water
Instrumentation
-
A dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator) equipped with sealed reaction vessels (10 mL) and a magnetic stirrer.
-
Standard laboratory glassware
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add 4-chloro-1,5-naphthyridine (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add the desired amine (1.2 mmol, 1.2 eq.) to the vessel.
-
Solvent Addition: Add 4 mL of 2-propanol. The solvent choice is critical; polar solvents like alcohols are excellent for absorbing microwave energy.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave synthesizer cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C (The instrument will modulate power to maintain this temperature)
-
Time: 20 minutes
-
Stirring: Medium to high
-
Pre-stirring: 30 seconds
-
-
Reaction Monitoring: After irradiation, cool the vessel to room temperature using compressed air. The progress of the reaction can be checked by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase) to confirm the consumption of the starting material.
-
Product Isolation and Work-up:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add 20 mL of deionized water to the residue and stir. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-amino-1,5-naphthyridine derivative.
Data Presentation: Optimizing Reaction Conditions
The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction parameters. The following table provides representative data on how reaction conditions can be varied to improve outcomes, based on analogous syntheses of related heterocyclic systems.[8]
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | Aniline | 2-Propanol | 120 | 20 | 60-80 | >90% |
| 2 | Morpholine | Ethanol | 100 | 15 | 50-70 | >95% |
| 3 | Benzylamine | 2-Propanol | 130 | 25 | 70-90 | ~88% |
| 4 | Aniline | 2-Propanol | 80 (Reflux) | 12 hours | N/A (Conv.) | ~40%[8] |
Note: This table illustrates typical results. Yields are for isolated products after purification. Entry 4 is a conventional heating comparison showing the dramatic improvement with microwave synthesis.
Mechanistic Rationale and Visualization
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring activates the 4-position towards nucleophilic attack by the amine.
Caption: Fig 1. S(N)Ar Mechanism Pathway
Microwave irradiation is particularly effective for this reaction as it rapidly heats the polar reactants and the charged Meisenheimer intermediate, significantly accelerating both the initial attack and the subsequent elimination of the chloride leaving group.[3][11]
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from setup to final product analysis.
Caption: Fig 2. Microwave Synthesis Workflow
Conclusion
The microwave-assisted protocol presented here offers a superior, green, and highly efficient alternative to conventional methods for synthesizing 4-amino-1,5-naphthyridine derivatives.[10][12] The key advantages include a dramatic reduction in reaction time, high product yields, operational simplicity, and enhanced safety for rapid library synthesis.[13] This methodology empowers medicinal chemists to accelerate the drug discovery process by enabling faster access to novel and diverse chemical entities based on this important scaffold.
References
- International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- International Journal of Science and Research. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications.
- ResearchGate. (2020). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino....
- BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
-
PubMed. (2013). Microwave-assisted synthesis of pyrimido[4,5-b][1][11]naphthyridin-4(3H)-ones with potential antitumor activity. Available at:
- PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- IJNRD.org. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- Bentham Science. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents.
-
ACS Combinatorial Science. (2009). Diversity Synthesis of Pyrimido[4,5-b][1][11]naphthyridine and Its Derivatives under Microwave Irradiation. Available at:
- World Journal of Pharmacy and Pharmaceutical Sciences. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- PMC. (n.d.). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives.
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Preparation of Topoisomerase I inhibitors using naphthyridine scaffolds
Application Notes & Protocols
Harnessing the Naphthyridine Scaffold for the Development of Novel Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Critical Vulnerability in Cancer
DNA topoisomerases are indispensable enzymes that modulate the topological state of DNA, playing a pivotal role in replication, transcription, and chromosome segregation.[1] Human Topoisomerase I (Topo I) alleviates torsional stress in DNA by inducing transient single-strand breaks, making it a critical enzyme for rapidly proliferating cancer cells.[2][3] The clinical success of Topo I inhibitors, such as the camptothecin analogues topotecan and irinotecan, has validated this enzyme as a key target for cancer chemotherapy.[3] These agents act as "poisons," trapping the enzyme in a covalent complex with DNA (the cleavage complex), which leads to lethal double-strand breaks when encountered by the replication machinery.[4][5]
Despite their efficacy, existing Topo I inhibitors face challenges, including chemical instability and treatment-related toxicities. This has spurred the search for novel chemical scaffolds that can offer improved therapeutic profiles. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities and synthetic tractability.[6][7] Their planar structure allows for effective intercalation with DNA, and their hydrogen-bonding capabilities facilitate interactions with the Topo I-DNA complex. This guide provides a comprehensive overview of the synthetic preparation and biological evaluation of naphthyridine-based Topo I inhibitors, offering detailed protocols for researchers in oncology and drug discovery.
Part 1: Synthesis of Dibenzo[c,h][2][8]naphthyridinedione Analogs
The synthesis of tetracyclic naphthyridine systems provides a robust framework for developing potent Topo I inhibitors. The following protocol is based on a novel and efficient synthetic pathway for creating dibenzo[c,h][2][8]naphthyridinedione cores, which are designed as structural analogues of the proven indenoisoquinoline class of Topo I inhibitors.[8][9][10]
Workflow for Synthesis of Dibenzo[c,h][2][8]naphthyridinediones
Caption: Synthetic workflow for dibenzo[c,h][2][8]naphthyridinedione.
Detailed Synthetic Protocol
This protocol describes the key steps to generate the core scaffold, adapted from established methods.[9]
Step 1: Synthesis of cis-3-(2'-Methoxycarbonylphenyl)-4-phenyl-2-(prop-2'-ynyl)-3,4-dihydroisoquinolin-1-one
-
Rationale: This initial condensation reaction forms the core isoquinolone ring system. The cis configuration is crucial for the subsequent cyclization and has been confirmed by NMR analysis.[9]
-
Procedure:
-
A solution of the Schiff base (formed from an appropriate benzaldehyde and amine) and homophthalic anhydride is refluxed in toluene for 4-6 hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold toluene and diethyl ether to yield the cis-dihydroisoquinolone intermediate.
-
Step 2: Synthesis of 3-(2'-Methoxycarbonylphenyl)-4-phenyl-2-(prop-2'-ynyl)-1,2,3,4-tetrahydroisoquinolin-1-one
-
Rationale: Thermal decarboxylation removes the carboxyl group, yielding the tetrahydroisoquinolin-1-one derivative, a necessary precursor for aromatization.[9]
-
Procedure:
-
The cis-dihydroisoquinolone from the previous step is heated neat at a temperature above its melting point (e.g., 190-200 °C) for 15-20 minutes.
-
The reaction progress is monitored by TLC.
-
The resulting residue is purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product.
-
Step 3: Synthesis of 3-(2'-Methoxycarbonylphenyl)-4-phenyl-2-(prop-2'-ynyl)-1-oxo-1,2-dihydroisoquinoline
-
Rationale: Aromatization of the B-ring is achieved using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This step is critical for creating the planar structure required for Topo I inhibition.[9]
-
Procedure:
-
To a solution of the tetrahydroisoquinolin-1-one in 1,4-dioxane, add DDQ (1.0 eq).
-
Heat the mixture to reflux for 7-10 hours.
-
After completion, evaporate the solvent under reduced pressure.
-
Suspend the residue in chloroform and wash with a dilute sodium bicarbonate solution, water, and brine.
-
Dry the organic layer with sodium sulfate, filter, and evaporate to dryness to yield the aromatized intermediate.
-
Step 4: Synthesis of the Final Dibenzo[c,h][2][8]naphthyridinedione
-
Rationale: The final intramolecular cyclization is a base-mediated reaction that forms the tetracyclic naphthyridinedione core.
-
Procedure:
-
Dissolve the dihydroisoquinoline intermediate in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by adding ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
Part 2: Biological Evaluation of Naphthyridine Inhibitors
In Vitro Topoisomerase I Inhibition: DNA Relaxation Assay
Principle: This assay is a direct measure of Topo I catalytic activity.[2] Topo I relaxes supercoiled plasmid DNA into its various topological isomers.[1] The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis. A potent inhibitor will prevent the relaxation of the supercoiled DNA, leaving it in its compact, faster-migrating form.[2][11]
Workflow for DNA Relaxation Assay
Caption: Workflow for the Topo I DNA relaxation assay.
Detailed Protocol for DNA Relaxation Assay
This protocol is adapted from established methods for assaying Topo I activity.[2][12]
Materials:
-
Purified Human Topoisomerase I (1 Unit typically relaxes 0.5 µg of DNA in 30 min at 37°C).[12]
-
Supercoiled plasmid DNA (e.g., pBR322).
-
10x Topo I Assay Buffer.
-
Naphthyridine test compounds dissolved in DMSO.
-
Positive Control: Camptothecin.
-
Stop Solution/Loading Dye (containing SDS and a tracking dye).
-
1% Agarose Gel in 1x TAE or TBE buffer.
-
DNA stain (e.g., Ethidium Bromide or a safer alternative).
Procedure:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
2 µL of 10x Topo I Assay Buffer.
-
200-500 ng of supercoiled plasmid DNA.
-
1 µL of test compound at various concentrations (or DMSO for vehicle control).
-
Distilled water to a final volume of 19 µL.
-
-
Controls are essential:
-
No Enzyme Control: Add buffer and DNA only. This shows the position of intact supercoiled DNA.
-
Enzyme Activity Control: Add buffer, DNA, and Topo I (with DMSO vehicle). This should show complete relaxation of the DNA.
-
Positive Inhibitor Control: Add buffer, DNA, Topo I, and a known inhibitor like camptothecin.
-
-
Initiate the reaction by adding 1 µL of purified Topo I enzyme. Mix gently.
-
Incubate the tubes at 37°C for 30 minutes.[2]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 5-10 V/cm) until adequate separation of supercoiled and relaxed DNA is achieved.[2]
-
Stain the gel with a DNA stain and visualize the bands under a UV transilluminator.
Data Interpretation:
-
Supercoiled (SC) DNA: Migrates fastest.
-
Relaxed (R) DNA: Migrates slowest.
-
Active Inhibitor: The lane will show a strong band corresponding to supercoiled DNA, similar to the "No Enzyme" control, indicating that relaxation was prevented. The concentration at which inhibition is observed provides a measure of the compound's potency.
Cellular Cytotoxicity: MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol for MTT Assay
This protocol is a standard procedure for assessing cytotoxicity in adherent cancer cell lines.[13][15]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom sterile microplates.
-
Naphthyridine test compounds dissolved in DMSO.
-
MTT reagent (5 mg/mL in sterile PBS).[13]
-
Solubilization solution (e.g., DMSO or a buffered SDS solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%).
-
Include a "no cell" blank control (medium only).
-
-
Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[13]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
Data Analysis and Presentation:
-
Subtract the average absorbance of the "no cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Example Data Presentation for Cytotoxicity of Naphthyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Naphthyridine-A | HeLa | 1.2 |
| Naphthyridine-A | HL-60 | 0.8 |
| Naphthyridine-A | PC-3 | 5.4 |
| Naphthyridine-B | HeLa | 15.7 |
| Naphthyridine-B | HL-60 | 9.8 |
| Naphthyridine-B | PC-3 | 22.1 |
| Doxorubicin (Control) | HeLa | 0.1 |
Part 3: Mechanistic Insights and Structure-Activity Relationships
Mechanism of Action: Stabilizing the Cleavage Complex
Unlike catalytic inhibitors that block the enzyme from binding to DNA, most naphthyridine-based inhibitors act as Topo I poisons.[4] Their mechanism is analogous to that of camptothecin. The planar naphthyridine core intercalates into the DNA at the site of the single-strand break induced by Topo I. This physical blockade prevents the enzyme from re-ligating the broken DNA strand, thus stabilizing the Topo I-DNA cleavage complex.[4] When a DNA replication fork collides with this stabilized complex, the transient single-strand break is converted into a permanent and highly cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.[4]
Diagram of Topo I Inhibition Mechanism
Caption: Mechanism of Topo I poisoning by naphthyridine inhibitors.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the naphthyridine scaffold has revealed key structural features that govern anti-cancer activity. Understanding these relationships is crucial for designing next-generation inhibitors with improved potency and selectivity.[16][18]
Table 2: Summary of Key SAR Findings for Naphthyridine Derivatives
| Position on Scaffold | Modification | Impact on Activity | Rationale / Notes |
|---|---|---|---|
| N-1 Position | 2-Thiazolyl group | Favorable | Often considered the best substituent for antitumor activity in 1,8-naphthyridines.[18] |
| C-2 Position | Naphthyl ring | Favorable | A bulky aromatic group at this position can enhance cytotoxicity.[17] |
| C-3 Position | Carboxylic acid | Important | Essential for interaction with the Topo I-DNA complex. |
| C-7 Position | Aminopyrrolidine derivatives | Favorable | Generally more effective than other amine or thioether substitutions.[18] |
| C-5, C-6, C-7 Positions | Methyl substitution | Variable | Methyl groups at C-6 or C-7 are often more active than at C-5.[17] |
Conclusion
The naphthyridine scaffold represents a highly promising and versatile platform for the design and synthesis of novel Topoisomerase I inhibitors. The synthetic routes are well-established, allowing for systematic chemical modifications to optimize biological activity. The protocols detailed in this guide for DNA relaxation and cellular cytotoxicity provide a robust framework for evaluating the efficacy of these compounds. By leveraging a deep understanding of the mechanism of action and key structure-activity relationships, researchers can continue to develop potent and selective naphthyridine-based candidates for the next generation of cancer therapeutics.
References
- BenchChem. (2025).
- Bentham Science Publisher. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
-
Kiselev, E., Empey, N., Agama, K., Pommier, Y., & Cushman, M. (2012). Dibenzo[c,h][2][8]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. The Journal of Organic Chemistry, 77(11), 5167–5172. [Link]
-
ACS Publications. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][2][3]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2012). Dibenzo[c,h][2][8]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation. The Journal of Organic Chemistry. [Link]
-
Ioan, I., et al. (2010). Design, Synthesis and Evaluation of Dibenzo[c,h][2][3]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(22), 7949-7959. [Link]
-
ResearchGate. (2025). Design and Synthesis of biologically Active 1,8-naphthyridine amine Scaffolds as Promising Anticancer Agents and Molecular Docking Studies. ResearchGate. [Link]
-
Wozniak, K., & Blasiak, J. (2014). DNA topoisomerases as molecular targets for anticancer drugs. Pharmacological Reports, 66(1), 22-30. [Link]
- BenchChem. (2025). Application Notes and Protocols: 4-Methyl-2,6-naphthyridine in Anticancer Agent Development. Benchchem.
-
Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2407-2413. [Link]
-
National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. PMC. [Link]
-
Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(5), 799-805. [Link]
- BenchChem. (2025). Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. Benchchem.
-
PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Benchchem.
-
Tsuzuki, Y., et al. (2002). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry, 45(23), 5347-5358. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. Benchchem.
-
PubMed. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Center for Biotechnology Information. [Link]
-
Hertzberg, R. P., Caranfa, M. J., & Hecht, S. M. (1989). On the mechanism of topoisomerase I inhibition by camptothecin: evidence for binding to an enzyme-DNA complex. Biochemistry, 28(11), 4629–4638. [Link]
-
ProFoldin. (n.d.). DNA Topoisomerase I Assay Kits. ProFoldin. [Link]
-
Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15482-15495. [Link]
-
Xu, P., et al. (2009). Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. Journal of Medicinal Chemistry, 52(18), 5649-5661. [Link]
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay Kits. Inspiralis. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). Reported 1,8-naphthyridines with topoisomerase inhibitor activity. ResearchGate. [Link]
-
Kiselev, E., Empey, N., Agama, K., Pommier, Y., & Cushman, M. (2012). Dibenzo[c,h][2][8]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. The Journal of Organic Chemistry, 77(11), 5167-5172. [Link]
-
Annual Reviews. (2025). Structural Mechanisms of Topoisomerase-Targeting Drugs. Annual Review of Biochemistry. [Link]
Sources
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- 3. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
Application Note: Cross-Coupling Strategies for 4-Chloro-1,5-naphthyridine-3-carbonitrile
Abstract & Strategic Significance
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., PI3K, mTOR) and anti-infective agents. The specific derivative 4-chloro-1,5-naphthyridine-3-carbonitrile represents a high-value "linchpin" intermediate.
Its reactivity is defined by the "Super-Electrophilic" 4-position :
-
Electronic Activation: The N-atoms at positions 1 and 5 exert a strong electron-withdrawing effect (
and effects), significantly reducing electron density at C4. -
Ortho-Activation: The cyano group at C3 further activates the C4-chloride towards oxidative addition (Pd-catalysis) and nucleophilic attack (
).
Critical Design Consideration: While the high reactivity facilitates cross-coupling, it also invites side reactions—specifically, hydrolysis of the activated chloride back to the 4-hydroxy species (lactam) or hydrolysis of the nitrile under vigorous basic conditions. This guide outlines protocols optimized to balance reactivity with functional group stability.
Reactivity Landscape & Mechanistic Logic
The following diagram illustrates the divergent pathways available for this substrate. Note the competition between Palladium-catalyzed cycles and metal-free nucleophilic aromatic substitution (
Figure 1: Divergent synthetic pathways for 4-chloro-1,5-naphthyridine-3-carbonitrile. The electron-deficient core allows
Application Note: Suzuki-Miyaura Coupling
Objective: Installation of aryl/heteroaryl groups at C4.
The Challenge
Standard Suzuki conditions (aqueous base, heat) can be detrimental.
-
Risk 1: Hydrolysis of the 3-CN group to a primary amide.
-
Risk 2: Displacement of 4-Cl by
(from aqueous base) to form the pyridone (naphthyridinone).
Optimized Protocol (Anhydrous/Mild)
This protocol uses a catalyst system capable of rapid oxidative addition at lower temperatures to minimize side reactions.
Reagents:
-
Catalyst:
(5 mol%) - Robust, resists dechelation. -
Base:
(2.0 equiv) or (2.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous) or Toluene/EtOH (4:1).
-
Temperature: 80–90 °C.
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 4-chloro-1,5-naphthyridine-3-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(0.05 equiv). -
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Base Addition: Add
(2.0 equiv). If solubility is poor, add 5-10% water (degassed), but strictly monitor for hydrolysis. -
Reaction: Heat to 85 °C for 2–4 hours. Monitor by LCMS.
-
Checkpoint: The starting material (Cl) usually elutes later than the product (Biaryl) on reverse phase due to the lipophilic Cl.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.[1]
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Start Material Consumed, Mass = M-Cl+OH | Hydrolysis to Naphthyridinone | Switch to anhydrous |
| Low Conversion | Sluggish Oxidative Addition | Switch to active catalyst: Pd(OAc)2 + XPhos or Pd-PEPPSI-IPr . |
| Protodeboronation | Boronic acid instability | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate ( |
Application Note: Buchwald-Hartwig vs.
Objective: Installation of amine side chains.
Decision Matrix: Which path to choose?
Because the 1,5-naphthyridine ring is electron-deficient, it mimics the reactivity of 2-chloropyridine or 4-chloro-3-nitropyridine.
-
Path A: Nucleophilic Aromatic Substitution (
) [2] -
Path B: Buchwald-Hartwig Amination
Buchwald-Hartwig Protocol (For Anilines)
Reagents:
-
Catalyst:
(2 mol%) + XPhos or BrettPhos (4 mol%).-
Why: Dialkylbiaryl phosphines (Buchwald ligands) are essential to prevent catalyst poisoning by the naphthyridine nitrogens.
-
-
Base:
(mild) or (strong).-
Note:
may attack the nitrile; is safer for this substrate.
-
-
Solvent: Toluene or t-Amyl Alcohol.
Step-by-Step Procedure:
-
Pre-complexation: In a vial, mix
and XPhos in Toluene. Stir at RT for 5 mins to form the active species. -
Substrate Addition: Add 4-chloro-1,5-naphthyridine-3-carbonitrile (1.0 equiv) and the Aniline (1.1 equiv).
-
Base: Add
(2.5 equiv). -
Reaction: Heat to 100 °C for 4–12 hours.
-
Purification: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Application Note: Sonogashira Coupling
Objective: Introduction of alkyne linkers (rigid spacers).
Protocol:
-
System:
(5 mol%), CuI (2 mol%). -
Base/Solvent:
(as solvent and base) or THF/ (1:1). -
Procedure: Dissolve substrate and alkyne (1.2 equiv) in degassed solvent. Add catalysts. Stir at RT initially; heat to 50 °C if sluggish.
-
Caution: Copper acetylides can be explosive; do not let the reaction dry out completely during workup if unreacted alkyne is volatile.
References
-
Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile
- Method: Chlorination of 4-hydroxy-1,5-naphthyridine-3-carbonitrile using .
-
Source: ChemicalBook / Patent CN109836422.[9]
-
Reactivity of 1,5-Naphthyridines (Review)
-
Buchwald-Hartwig General Conditions
-
Suzuki Coupling on Heterocycles
Sources
- 1. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 6. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 7. proprogressio.hu [proprogressio.hu]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile. This guide is designed for researchers and drug development professionals to address common challenges and improve experimental outcomes. We will delve into the critical parameters of the synthesis, moving beyond simple procedural steps to explain the underlying chemical principles that govern yield and purity.
The primary and most established route to 4-chloro-1,5-naphthyridine-3-carbonitrile involves the chlorination of its precursor, 4-hydroxy-1,5-naphthyridine-3-carbonitrile.[1] This transformation, typically employing phosphorus oxychloride (POCl₃), is a robust but often challenging reaction that requires careful control to minimize side products and maximize yield.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning this critical synthetic step.
Troubleshooting Guide: Optimizing the Chlorination Reaction
This section addresses specific, practical problems encountered during the synthesis. Each answer provides a step-by-step solution grounded in chemical mechanisms.
Question 1: My chlorination reaction with POCl₃ results in a low yield (~40-50%) and a significant amount of dark, tarry byproduct. What are the primary causes and how can I fix this?
Answer: This is the most common issue encountered in this synthesis. Low yields and polymerization are typically due to a combination of factors related to reagent quality, temperature control, and the inherent reactivity of the system.
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. At elevated temperatures (reflux), it can promote undesired side reactions and polymerization of the electron-rich naphthyridine ring system. Furthermore, residual moisture can hydrolyze POCl₃ into phosphoric acid and HCl, which can catalyze decomposition.
-
Solutions & Optimization Strategy:
-
Ensure Anhydrous Conditions: Thoroughly dry your starting material, 4-hydroxy-1,5-naphthyridine-3-carbonitrile, in a vacuum oven before use. Use freshly opened or distilled POCl₃ and dry all glassware. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Control Reaction Temperature: While reflux is a common condition, prolonged heating at high temperatures can be detrimental.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, proceed immediately to the workup. Over-heating is a primary cause of tar formation.
-
Optimize Reagent Stoichiometry: Using a large excess of POCl₃ can complicate the workup and increase the likelihood of side reactions. Recent methodologies for similar heterocyclic systems have shown success with equimolar amounts of POCl₃ under solvent-free conditions, which can be a valuable optimization path for reducing waste and byproducts.[4][5]
-
Consider a Co-solvent: While often run neat in POCl₃, performing the reaction in a high-boiling, inert solvent like dichlorobenzene might offer better temperature control and a more homogeneous reaction mixture, potentially reducing charring.
-
Question 2: The conversion of my starting material is incomplete, even after extended reflux. How can I drive the reaction to completion?
Answer: Incomplete conversion points to insufficient activation of the hydroxyl group. The 4-hydroxy group of the naphthyridine exists in tautomeric equilibrium with its 4-oxo form and can be a sluggish nucleophile.
-
Causality: The chlorination proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The formation of this intermediate is the rate-limiting step.
-
Solutions & Optimization Strategy:
-
Use a Tertiary Amine Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, is a common and effective strategy.[2] The amine reacts with POCl₃ to form a highly electrophilic Vilsmeier-type intermediate (a substituted chloroiminium ion), which more readily reacts with the hydroxyl group of the substrate.[6][7]
-
Increase Reaction Temperature (with caution): If a catalyst is already in use and the reaction is still sluggish, a modest increase in temperature may be necessary. However, this must be balanced against the risk of decomposition, as discussed in Question 1.
-
Consider a Stronger Chlorinating Agent Mixture: For particularly stubborn substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective.[8] PCl₅ is a more powerful chlorinating agent, but this mixture is also more aggressive and should be used judiciously.
-
Question 3: The workup procedure is challenging. Quenching the reaction with ice water is highly exothermic and product recovery during extraction is poor. How can I improve this?
Answer: The workup for a POCl₃ reaction is notoriously hazardous if not performed correctly. Poor extraction efficiency often relates to the product's solubility and the pH of the aqueous layer.
-
Causality: POCl₃ reacts violently with water in a highly exothermic hydrolysis. During quenching, the product may precipitate or remain in the acidic aqueous layer as a protonated, water-soluble salt, thus preventing its extraction into an organic solvent.
-
Solutions & Optimization Strategy:
-
Safe Quenching Protocol:
-
First, cool the reaction vessel in an ice bath.
-
Very slowly and carefully, drip the reaction mixture into a separate beaker containing a vigorously stirred mixture of ice and water. Do NOT add water to the reaction mixture. This ensures the excess water can absorb the heat generated. Perform this in a well-ventilated fume hood.
-
-
Improving Extraction:
-
After quenching, the solution will be highly acidic. The product, being a nitrogen-containing heterocycle, will be protonated and soluble in the aqueous layer.
-
You must carefully neutralize the solution. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium hydroxide (NaOH) with cooling until the pH is basic (pH ~ 8-9).
-
This deprotonates the product, making it less water-soluble and readily extractable into an organic solvent like dichloromethane (DCM) or ethyl acetate.[2]
-
Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product.
-
-
Question 4: I am struggling to purify the final product. Column chromatography gives broad peaks and poor separation from impurities.
Answer: Purification can indeed be a bottleneck. Poor chromatographic behavior is often due to the product's polarity and its tendency to interact strongly with silica gel.
-
Causality: The nitrogen atoms in the naphthyridine ring can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and irreversible adsorption. Closely related impurities can also co-elute.
-
Solutions & Optimization Strategy:
-
Optimize Chromatography Conditions:
-
Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (~1%), to your eluent system (e.g., Hexane/Ethyl Acetate). This will cap the acidic sites on the silica gel and dramatically improve peak shape.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for your column instead of silica gel.
-
-
Attempt Recrystallization: This is often the most effective method for purifying compounds of this type.[9] Experiment with various solvent systems. A good starting point would be to dissolve the crude product in a hot polar solvent (like ethanol, isopropanol, or acetonitrile) and then either cool it slowly or add a non-polar co-solvent (like hexane or water) until turbidity is observed, followed by cooling.
-
Acid/Base Wash: Before chromatography or recrystallization, you can dissolve the crude product in an organic solvent and wash it with a dilute acid solution to remove basic impurities, followed by a wash with a dilute base solution to remove any acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of 4-hydroxy-1,5-naphthyridine-3-carbonitrile with POCl₃? A1: The reaction proceeds through initial activation of the 4-hydroxy group (or its keto tautomer) by POCl₃ to form a dichlorophosphate ester intermediate. This ester is a good leaving group. A chloride ion, either from POCl₃ itself or from the HCl generated in situ, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloro product. The addition of a base like N,N-dimethylaniline can form a Vilsmeier-type reagent, which is a more potent electrophile for the initial activation step.[7]
Q2: Are there safer or more environmentally friendly alternatives to POCl₃? A2: While POCl₃ is the most common reagent, other chlorinating agents can be used, though they may require significant optimization. Thionyl chloride (SOCl₂) is one possibility. Oxalyl chloride or bis(trichloromethyl) carbonate (BTC) in the presence of a catalytic amount of DMF can also be effective and may generate less acidic waste, but their suitability for this specific substrate would need to be experimentally verified.
Q3: How can I effectively monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 50% ethyl acetate in hexanes). The starting material (hydroxy) is typically much more polar and will have a lower Rf value than the product (chloro). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q4: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)? A4: POCl₃ is highly toxic, corrosive, and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves. Ensure a quenching agent (like sodium bicarbonate) is readily available. Avoid inhalation of its vapors and contact with skin.
Data & Protocols
Table 1: Key Parameter Optimization for Chlorination
| Parameter | Standard Condition | Optimization Strategy | Rationale & Expected Outcome |
| Reagent | POCl₃ (excess) | Use freshly distilled POCl₃; consider equimolar POCl₃.[4] | Minimizes byproducts from hydrolyzed reagent; reduces hazardous waste. |
| Catalyst | None / N,N-dimethylaniline (cat.)[2] | Use 0.1 - 0.2 eq. of N,N-dimethylaniline or pyridine. | Accelerates the reaction by forming a more reactive intermediate, allowing for potentially lower temperatures or shorter reaction times.[7] |
| Temperature | Reflux (e.g., ~110 °C)[2] | Monitor by TLC and stop heating upon completion. | Prevents thermal decomposition and polymerization of the product, reducing tar formation. |
| Workup | Quench with ice water. | Add reaction mixture to ice, then neutralize to pH 8-9 before extraction. | Ensures safe quenching and deprotonates the product for efficient extraction into the organic phase. |
| Purification | Silica Gel Chromatography | Use silica gel with 1% triethylamine in eluent, or try recrystallization. | Neutralizes acidic silica sites to prevent peak tailing; recrystallization can yield higher purity material. |
Experimental Protocol: Chlorination of 4-hydroxy-1,5-naphthyridine-3-carbonitrile
This protocol is a representative procedure based on literature methods and should be adapted and optimized for specific laboratory conditions.[2]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 4-hydroxy-1,5-naphthyridine-3-carbonitrile (1.0 eq.).
-
Reagent Addition: Add N,N-dimethylaniline (0.1 eq.) followed by phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) under an argon atmosphere. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate + 1% Triethylamine) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise to the ice water.
-
Workup - Neutralization & Extraction: Cool the quenched mixture in an ice bath and slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 1% triethylamine) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualized Workflow & Mechanism
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile.
Mechanism of Chlorination
Caption: Simplified mechanism of hydroxyl to chloro conversion using POCl₃.
References
-
Organic Chemistry Division, Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Alajarin, R., et al. (1998). Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[2][3]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Retrieved from [Link]
-
Serrano, J. L., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Serrano, J. L., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-1,5-naphthyridine-3-carbonitrile. Retrieved from [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]
- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
-
Ghorbani‐Vaghei, R., et al. (2015). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 5(112), 92283-92289. Retrieved from [Link]
-
de la Torre, M. C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Retrieved from [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Retrieved from [Link]
Sources
- 1. 4-Hydroxy-1,5-naphthyridine-3-carbonitrile | C9H5N3O | CID 18548952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-1,5-naphthyridine-3-carbonitrile
Case ID: NAP-CL-PUR-001 Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
The purification of 4-chloro-1,5-naphthyridine-3-carbonitrile (CAS: 305371-02-2) presents a classic challenge in heterocyclic chemistry: balancing the removal of phosphorus byproducts against the hydrolytic instability of the C4-chloro substituent.[1]
This guide addresses the three most common failure modes reported by research teams:
-
Reversion to Starting Material: The product hydrolyzes back to 4-hydroxy-1,5-naphthyridine-3-carbonitrile during aqueous workup.[1]
-
Phosphorus Contamination: "Greasy" residues from POCl3/PCl5 persist, interfering with crystallization.[1]
-
Poor Separation: Difficulty resolving the chloro-product from the hydroxy-impurity on silica gel.
Tier 1: Critical Troubleshooting (The "Why" & "How")
Issue 1: "My product is turning back into the starting material."
Diagnosis: Hydrolytic Instability.[1] The C4-position in 1,5-naphthyridines is highly electrophilic, activated by the para-nitrogen (N1) and the electron-withdrawing nitrile group at C3.[1] In acidic aqueous media (generated by quenching POCl3), the chloride is rapidly displaced by water, regenerating the thermodynamic "hydroxy" (oxo) tautomer.
Corrective Action:
-
Avoid Acidic Quenches: Never quench directly into water without pH control.[1] The hydrolysis of excess POCl3 generates HCl and H3PO4, creating a highly acidic environment that catalyzes the reversion.
-
The "Cold & Fast" Rule: Quench into a stirred mixture of ice and weak base (Sodium Acetate or sat. NaHCO3) to neutralize acid immediately upon generation.[1] Keep the internal temperature <5°C.
-
Solvent Choice: Use Dichloromethane (DCM) for extraction immediately.[1] The chloro-product is highly soluble in DCM, while the hydroxy-impurity is less soluble, aiding in an initial crude separation.[1]
Issue 2: "The crude oil is dark and won't crystallize."
Diagnosis: Phosphorus Polymerization & Thermal Decomposition.[1] Dark tars result from overheating the reaction (refluxing POCl3 >100°C for too long) or incomplete removal of phosphoric acid byproducts which act as viscous "glues."
Corrective Action:
-
** Azeotropic Drying:** After extraction, do not just rotovap.[1] Add toluene and rotovap twice to azeotropically remove traces of water and POCl3.[1]
-
Silica Plug Filtration: Before attempting crystallization, dissolve the crude dark oil in a minimum amount of DCM/Hexane (1:1) and pass it through a short pad of silica.[1] This removes the baseline tars and polar phosphorus oxides.[1]
Tier 2: Validated Purification Protocols
Protocol A: Optimized Workup (Minimizing Hydrolysis)
Standard operating procedure to ensure the crude material is viable for purification.
-
Cooling: Cool the reaction mixture (POCl3 solution) to 0–5°C.
-
Quench: Slowly pour the reaction mixture into a vigorously stirred slurry of Ice (500g) + Sat. NaHCO3 (300mL) .
-
Extraction: Immediately extract with DCM (3 x 100mL) .
-
Wash: Wash combined organics once with cold brine.
-
Note: Do not perform multiple water washes; this increases hydrolysis risk.[1]
-
-
Dry: Dry over anhydrous Na2SO4 (Sodium Sulfate) for 10 mins. Filter and concentrate at <40°C.
Protocol B: Flash Column Chromatography
Best for crude purities <85%.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Loading: Dissolve crude in DCM (minimal volume).
-
Mobile Phase Gradient:
-
Start: 10% Ethyl Acetate in Hexanes (or Petroleum Ether).[1]
-
Ramp: Gradient to 30% Ethyl Acetate in Hexanes.
-
-
Elution Order:
Protocol C: Recrystallization
Best for crude purities >85% or polishing chromatographed material.[1]
-
Solvent System: Acetonitrile (ACN) or Toluene .[1]
-
Procedure:
Tier 3: Decision Logic & Data
Purification Decision Tree
Use this logic flow to determine the correct purification path for your specific batch.
Caption: Workflow logic for selecting the optimal purification route based on crude purity and stability risks.
Solvent Compatibility Table
| Solvent | Application | Risk Level | Notes |
| Dichloromethane (DCM) | Extraction / Loading | Low | Excellent solubility for product; poor for hydroxy impurity.[1] |
| Ethyl Acetate / Hexane | Chromatography | Low | Standard mobile phase.[1] Product elutes easily. |
| Acetonitrile | Recrystallization | Low | Good temperature coefficient; aprotic (no solvolysis).[1] |
| Ethanol / Methanol | Recrystallization | High | WARNING: Risk of forming 4-alkoxy derivatives via SNAr reaction at reflux.[1] |
| Water | Quench | Medium | Essential for quench but causes hydrolysis if acidic or prolonged contact.[1] |
Frequently Asked Questions (FAQ)
Q: Can I store the crude material overnight before purification? A: It is not recommended . The crude material often contains residual acidic species that degrade the product over time.[1] If storage is unavoidable, store under high vacuum to remove all volatiles, flush with argon, and keep at -20°C.[1]
Q: Why does my product spot trail on the TLC plate? A: Nitrogen heterocycles often streak due to interaction with the acidic silanols on the silica.[1]
-
Fix: Add 1% Triethylamine (TEA) to your chromatography solvent system to neutralize the silica.[1]
Q: I see a new spot appearing during recrystallization in Ethanol. A: You have likely formed the ethyl ether (4-ethoxy-1,5-naphthyridine-3-carbonitrile).[1] The chloride is a good leaving group.[1] Switch to Acetonitrile or Toluene for recrystallization.[1]
References
-
ChemicalBook. (n.d.).[1] 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[1] 4-Hydroxy-1,5-naphthyridine-3-carbonitrile. PubChem Compound Summary for CID 18548952.[1][4] Retrieved from
-
Kethireddy, S., et al. (2023).[1][5][6][7] Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles. ResearchGate. Retrieved from
-
BenchChem. (2025).[1][2][5][8] Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine. Retrieved from
Sources
- 1. CAS 13801-51-9: 4-HYDROXY-[1,5]NAPHTHYRIDINE-3-CARBOXYLIC … [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Hydroxy-1,5-naphthyridine-3-carbonitrile | C9H5N3O | CID 18548952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing SNAr reaction conditions for 1,5-naphthyridine derivatives
Status: Operational | Topic: Nucleophilic Aromatic Substitution on 1,5-Naphthyridine Scaffolds Audience: Medicinal Chemists & Process Development Scientists
Diagnostic Hub: Reactivity & Regioselectivity
Before initiating any protocol, you must diagnose the electronic landscape of your specific 1,5-naphthyridine substrate. Unlike simple pyridines, the second nitrogen atom introduces complex inductive effects that dictate where the nucleophile will attack.
The Reactivity Hierarchy
In 1,5-naphthyridine, the nitrogen atoms at positions 1 and 5 create specific zones of electron deficiency.
-
Zone A (Positions 2, 6): Highest Reactivity. These carbons are
to the nitrogen. The inductive electron-withdrawing effect ($ -I $) is strongest here, making them the primary targets for SNAr. -
Zone B (Positions 4, 8): Moderate Reactivity. These are
to the nitrogen. They are activated by resonance ($ -R $) but are generally less reactive than the -positions unless the -position is blocked or sterically hindered. -
Zone C (Positions 3, 7): Lowest Reactivity. These are
to the nitrogen. They are electron-rich relative to the other positions and are essentially inert to standard SNAr conditions. Functionalization here typically requires metal catalysis (Buchwald-Hartwig) rather than classical SNAr.
Visualizing the Decision Matrix
Use the following logic flow to determine your synthetic strategy.
Caption: Strategic decision tree for selecting reaction conditions based on the regiochemical target on the 1,5-naphthyridine scaffold.
Optimization Protocols
Protocol A: Standard Displacement (C2/C6 Positions)
Best for: 2-chloro-1,5-naphthyridine or 2-fluoro-1,5-naphthyridine with primary/secondary amines.
The "Why" Behind the Steps: 1,5-naphthyridines are prone to hydrolysis and oxidative degradation. We use anhydrous, polar aprotic solvents to strip the cation away from the nucleophile (increasing its energy) while avoiding protic solvents that would solvate and "cage" the nucleophile.
| Parameter | Recommendation | Technical Rationale |
| Solvent | DMSO or NMP | High dielectric constant stabilizes the polar Meisenheimer complex intermediate. |
| Base | DIPEA (2-3 equiv) | Organic bases prevent solubility issues. Inorganic bases (K2CO3) are effective but require high surface area (finely ground) and vigorous stirring. |
| Temp | 80 °C - 120 °C | Sufficient activation energy is required to break aromaticity during nucleophilic attack. |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics ( |
Step-by-Step:
-
Dissolve 1.0 equiv of halogenated 1,5-naphthyridine in anhydrous DMSO (0.5 M).
-
Add 2.5 equiv of DIPEA.
-
Add 1.1 equiv of the amine nucleophile.
-
Heat to 100 °C under N2 atmosphere for 2-4 hours.
-
Monitor: Use LCMS. Look for the [M+Nu-HCl]+ peak.
-
Workup: Dilute with water (5x volume). If solid precipitates, filter.[1] If oil forms, extract with EtOAc. Note: The product is basic; ensure aqueous layer pH is >10 during extraction to keep product in organic phase.
Protocol B: The "Stubborn Substrate" (C4/C8 Positions or Weak Nucleophiles)
Best for: Displacing halides at the 4-position, or using oxygen nucleophiles (alkoxides).
Critical Adjustment: For C4/C8, the activation energy is higher. We must either increase the electrophilicity of the ring or the strength of the nucleophile.
-
Leaving Group Switch: If possible, synthesize the fluoro-derivative or the triflate (OTf) . The high electronegativity of Fluorine stabilizes the transition state (Meisenheimer complex) more effectively than Chlorine, even though F is a poorer leaving group in SN2 contexts.
-
Acid Catalysis: Add 5-10 mol% of p-TsOH or Camphorsulfonic acid (CSA) .
Troubleshooting & FAQs
Issue: "My reaction turns into a black tar."
Diagnosis: Oxidative polymerization or decomposition. Root Cause: 1,5-naphthyridines are electron-deficient and can act as electron acceptors in Single Electron Transfer (SET) side reactions, leading to radical polymerization, especially in the presence of air and heat. Solution:
-
Degas Solvents: Sparge DMSO/NMP with Argon for 15 minutes before use.
-
Lower Temperature: Attempt the reaction at 60 °C for a longer duration (12-16h) rather than 120 °C for 1h.
-
Switch Solvent: Move to Isopropanol or n-Butanol in a sealed tube. While protic solvents are generally slower for SNAr, they are often gentler and can reduce tar formation.
Issue: "I see 50% conversion, but the reaction stalls."
Diagnosis: Product Inhibition or Base Depletion. Root Cause: The HCl (or HF) generated during the reaction is protonating the unreacted nucleophile (amine), rendering it non-nucleophilic. Solution:
-
Stoichiometry Check: Ensure you have at least 2.5 equivalents of base.
-
Scavenger: If using an inorganic base (K2CO3), add a phase transfer catalyst (e.g., 18-Crown-6 or TBAB ) to improve the solubility of the carbonate in the organic phase.
Issue: "I cannot separate the product from DMSO."
Diagnosis: High boiling point solvent retention. Solution:
-
The "Crash" Method: Pour the reaction mixture into a 10% LiCl (aq) solution. The high ionic strength forces the organic product out of solution while retaining DMSO in the aqueous phase. Extract with EtOAc.
-
Lyophilization: If the product is water-soluble, dilute with water and freeze-dry (DMSO sublimes, albeit slowly).
Advanced Mechanism Visualization
Understanding the reaction pathway helps in troubleshooting.[6] The rate-determining step is usually the formation of the Meisenheimer complex, not the loss of the leaving group.
Caption: The Addition-Elimination mechanism. The stability of the Meisenheimer complex (yellow) determines the reaction rate.
References
-
BenchChem Technical Support. (2025).[5][6][7] Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem. 5
-
Masdeu, C., et al. (2020).[8] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI Molecules. 9
-
Grzegoóek, M., & Szpakiewicz, B. (2004).[10] Regioselectivity in SNH reactions of some 3-nitro-1,5-naphthyridines. Canadian Journal of Chemistry. 10[7][8][9]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: Mechanism and Regiochemistry. ChemistrySteps.com. 2[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Recrystallization Guide for 4-Chloro-3-cyano-1,5-naphthyridine
Case ID: REC-NAP-043 Topic: Solvent Selection & Purification Protocol Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
User Advisory: 4-chloro-3-cyano-1,5-naphthyridine is a highly electron-deficient heterocyclic aromatic compound. The presence of the nitrile group at the C3 position, adjacent to the chlorine at C4, activates the chlorine toward Nucleophilic Aromatic Substitution (
Critical Warning: Unlike standard aromatic chlorides, this molecule is prone to solvolysis. Do NOT use alcohols (Methanol, Ethanol) or water at high temperatures. Doing so will likely result in the formation of the corresponding ether or hydroxy impurity (e.g., 4-methoxy-3-cyano-1,5-naphthyridine), drastically reducing yield and purity.
| Property | Description |
| Polarity | Moderate to High (due to -CN and N-heterocycles). |
| Solubility Profile | Soluble in DCM, CHCl3, EtOAc, THF. Insoluble in Hexanes, Heptane, Water. |
| Reactivity Risk | High susceptibility to |
| Preferred Method | Binary Solvent System (Solvent/Anti-solvent). |
Solvent Selection: Troubleshooting & FAQs
Q1: Why can't I use standard ethanol recrystallization?
A: While ethanol is the "go-to" solvent for many heterocycles, it acts as a nucleophile. Under the thermal stress of recrystallization (reflux), the ethanol oxygen can attack the C4 position, displacing the chlorine.
-
Result: You will isolate the ethyl ether derivative, not your target chloro-compound.
-
Recommendation: Use non-nucleophilic (aprotic) solvents.
Q2: What is the recommended solvent system?
A: We recommend a Dichloromethane (DCM) / Hexane or Ethyl Acetate (EtOAc) / Heptane system.
-
DCM/Hexane: Best for compounds with very high solubility. DCM solubilizes the naphthyridine well at room temp; Hexane acts as a strong anti-solvent.
-
EtOAc/Heptane: Ideal for thermal gradients. You can heat EtOAc (bp 77°C) safely to dissolve the solid, then add Heptane to induce crystallization upon cooling.
Q3: My product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, often because the melting point is depressed by impurities or the solvent mixture is too non-polar too quickly.
-
Fix 1 (Seeding): Keep a small amount of crude solid. Once the solution is slightly cloudy, add a "seed" crystal to provide a nucleation site.[1]
-
Fix 2 (Toluene): Switch to Toluene . Toluene has a higher boiling point and interacts well with aromatic systems (
- stacking), often preventing oiling out better than aliphatic anti-solvents.
Standard Operating Procedure (SOP)
Protocol: Binary Solvent Recrystallization (EtOAc / Heptane)
Objective: Purify crude 4-chloro-3-cyano-1,5-naphthyridine without inducing solvolysis.
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Ethyl Acetate (approx. 5-10 mL per gram).
-
Heat gently to 50-60°C (Do not boil aggressively).
-
Note: If solids remain (likely inorganic salts or polymeric tars), filter the hot solution through a glass frit or Celite pad.
-
-
Anti-Solvent Addition:
-
While keeping the solution warm (50°C), add Heptane dropwise.
-
Continue adding until a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of pure EtOAc to clear the solution again (making it just barely sub-saturated).
-
-
Crystallization:
-
Remove from heat.[1] Allow the flask to cool to room temperature slowly (place on a cork ring, do not touch).
-
Once at room temperature, move to a 4°C fridge for 2-4 hours.
-
Visual Check: Look for needles or prisms. If oil droplets form, reheat and add slightly more EtOAc.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[1]
-
Wash the cake with cold Heptane/EtOAc (9:1 ratio).
-
Dry under high vacuum at 40°C.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification path based on the crude material's behavior.
Figure 1: Decision tree for solvent handling and troubleshooting during the recrystallization of sensitive chloronaphthyridines.
Technical Data Summary
| Solvent System | Ratio (v/v) | Suitability | Notes |
| EtOAc / Heptane | 1:2 to 1:5 | High | Recommended. Good thermal range, safe for chloride. |
| DCM / Hexane | 1:3 to 1:6 | Moderate | Good for heat-sensitive samples (low bp), but DCM evaporates fast. |
| Toluene | Pure | Moderate | Good for oiling-out issues. Requires higher heat (110°C). |
| Ethanol / Water | N/A | FORBIDDEN | High risk of |
| Acetone / Water | N/A | Low | Risk of hydrolysis; Acetone can undergo aldol condensation if basic impurities exist. |
References
- Citation Context: Confirms the synthesis route involving POCl3 and the need for careful purification, often defaulting to chrom
-
National Institutes of Health (NIH). (2012). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]
- Citation Context: Discusses the reactivity of 4-chloro-1,5-naphthyridines toward nucleophiles (amines/alkoxides), supporting the warning against alcoholic solvents.
- Citation Context: Provides analogous reactivity data for chloro-cyano-heterocycles, demonstrating the facile displacement of chlorine by alcohols in similar electron-deficient systems.
Sources
Removing phosphorus oxychloride residues from naphthyridine products
Knowledge Base: Troubleshooting Residue Removal in Naphthyridine Synthesis
Welcome to the . Synthesizing chloronaphthyridines via the chlorination of naphthyridinones using phosphorus oxychloride (
This guide provides field-proven, self-validating methodologies to ensure the safe and complete removal of
Mechanistic Insight: The "Why" Behind the Hazard
The primary challenge in removing
The Causality of the "Delayed Exotherm": At low temperatures (e.g., 0–5 °C), the hydrolysis of these intermediates is highly sluggish, allowing them to silently accumulate in the reaction vessel[1]. As the mixture eventually warms, a sudden, violent runaway exothermic reaction occurs as the accumulated intermediates hydrolyze simultaneously[1]. Therefore, successful residue removal relies on a combination of physical depletion (azeotropic distillation) and temperature-regulated chemical destruction (reverse quenching)[2][3].
Workflow Visualization
Workflow for safe POCl3 residue removal via azeotropic distillation and reverse quenching.
Standard Operating Procedure: The Self-Validating Quench System
To ensure complete removal of
Step 1: Azeotropic Depletion of Bulk
-
Mechanistic Rationale: Minimizing the
load before aqueous quenching drastically reduces the exothermic potential and the volume of trapped phosphate salts generated.
-
Concentration: Upon completion of the chlorination reaction, cool the vessel to 40 °C. Remove the bulk of the unreacted
via vacuum distillation (approx. 50 mbar) until a thick syrup is obtained. -
Co-evaporation: Add dry toluene (3–5 volumes relative to the starting material) to the residue.
-
Azeotropic Distillation: Distill the mixture under reduced pressure (40–50 °C). Toluene forms an azeotrope with
, facilitating the removal of residual traces ()[3]. Repeat this step twice to ensure maximum depletion.
Step 2: Temperature-Controlled Reverse Quench
-
Mechanistic Rationale: Adding the reaction mixture to the base (reverse quench) ensures the base is always in large excess, preventing the accumulation of metastable phosphorodichloridic acid and neutralizing
immediately[4].
-
Preparation: In a separate, larger reactor equipped with a mechanical stirrer and internal temperature probe, prepare a quenching solution of 25% aqueous KOH. Maintain this solution at strictly 20–25 °C ()[5].
-
Dilution: Dilute the toluene-stripped naphthyridine residue in a water-miscible solvent such as acetonitrile or a suitable extraction solvent like n-butanol (n-BuOH)[5].
-
Reverse Addition: Slowly add the diluted reaction mixture to the vigorously stirred aqueous base.
-
Self-Validation Checkpoint (Aging): Stir the biphasic mixture for 1–2 hours at 25 °C. Check the pH of the aqueous layer. It must remain stable at pH 7–8. If the pH continuously drops, unquenched phosphorus species are still hydrolyzing. Do not proceed to extraction until the pH remains stable for at least 15 minutes without further base addition.
-
Extraction: Once the pH is stable, separate the layers. The 25% KOH quench forms an aqueous layer with a strong salting-out effect, facilitating the extraction of the naphthyridine product into n-BuOH[5]. Wash the combined organics with brine and dry over
.
Quantitative Data: Quenching Strategy Performance Metrics
| Quench Strategy | Operating Temp | Exotherm / Runaway Risk | Naphthyridine Yield | Product Purity (LCAP) |
| Direct Ice-Water | 0 °C (uncontrolled) | High (Delayed latent exotherm) | < 50% (Hydrolytic degradation) | Low |
| Reverse Ice-Water | 0–5 °C | Moderate (Intermediate accumulation) | 70–80% | Moderate |
| Reverse 25% KOH | 20–25 °C | Low (Instantaneous hydrolysis) | > 93% | > 95% |
Frequently Asked Questions (Troubleshooting)
Q: Why did my reaction mixture suddenly boil over 30 minutes after I poured it over ice?
A: You experienced a latent exotherm. Pouring
Q: My chloronaphthyridine product is decomposing during the aqueous workup. How can I prevent this?
A: Chloronaphthyridines are highly susceptible to nucleophilic attack by water (hydrolyzing back to the naphthyridinone) if the workup is too acidic, too basic, or if it gets too hot. By stripping the bulk
Q: I've completed the extraction, but my downstream Buchwald-Hartwig amination is failing. NMR shows broad peaks. What's wrong? A: Your product likely contains residual polyphosphate salts or inorganic impurities. Phosphorus residues strongly coordinate to palladium catalysts, poisoning downstream cross-couplings. Fix: Dissolve your crude product in a mixture of Dichloromethane (DCM) and water. Adjust the aqueous layer to pH 8. Separate, and wash the organic layer with 10% aqueous ammonium chloride, followed by a dilute EDTA wash to scavenge any coordinated metals/salts. Finally, passing the organic solution through a short pad of silica gel or basic alumina before concentration will reliably strip out the last traces of polar phosphorus residues.
References
-
Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. URL:[Link] -
ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. URL:[Link]
-
ResearchG
? URL:[Link] -
Common Organic Chemistry.
and toluene for activated chlorine formation. URL:[Link]
Sources
Technical Support Center: Controlling Regioselectivity in 1,5-Naphthyridine Substitution Reactions
Welcome to the technical support center for 1,5-naphthyridine regioselectivity. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the 1,5-naphthyridine scaffold. Here, we provide in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and mechanistic insights to help you achieve your desired regiochemical outcomes.
Introduction: The Electronic Landscape of 1,5-Naphthyridine
The 1,5-naphthyridine ring system is a "pyridine-like" heterocycle, meaning it is electron-deficient compared to benzene. This deficiency is not uniform across the ring. The two nitrogen atoms exert strong inductive and mesomeric electron-withdrawing effects, rendering the entire system less reactive towards electrophiles and more susceptible to nucleophiles.[1][2]
Understanding the relative electron density is paramount for predicting regioselectivity:
-
Most Electron-Deficient Positions (C4 & C2): The C4 position (para to N5 and ortho to N1) and the C2 position (ortho to N1) are the most electron-poor carbons. They are the primary sites for nucleophilic aromatic substitution (SNAr) .
-
Moderately Electron-Deficient Positions (C3 & C7): The C3 and C7 positions are β to a nitrogen atom and are less activated towards nucleophilic attack. They are the most likely, though still challenging, sites for electrophilic aromatic substitution (EAS) .
-
The "Other" Positions (C6 & C8): These positions behave similarly to C3 and C7 but are influenced by the fusion of the second ring.
This inherent electronic bias is the starting point for all regiochemical control.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for functionalizing the 1,5-naphthyridine core, typically involving the displacement of a halide or other suitable leaving group.[1]
Q1: My SNAr reaction on a 2,4-dichloro-1,5-naphthyridine is non-selective. How can I favor substitution at the C4 position?
A1: This is a classic regioselectivity challenge. The C4 position is generally more reactive than C2 due to the cumulative electron-withdrawing effects of both nitrogen atoms. However, kinetic and thermodynamic factors can lead to mixtures. Here’s how to troubleshoot and steer the reaction towards C4-selectivity.
Causality: The increased electrophilicity at C4 makes it the kinetically favored site for nucleophilic attack. The resulting Meisenheimer intermediate is better stabilized. However, if the reaction is reversible or if the C4 position is sterically hindered, selectivity can decrease.
Strategies for C4-Selectivity:
-
Lower the Temperature: Running the reaction at the lowest feasible temperature (e.g., 0 °C or even -78 °C) will favor the kinetically controlled product, which is typically the C4-substituted isomer.
-
Use a Less Reactive Nucleophile: A "softer" or less basic nucleophile can exhibit higher selectivity for the more electrophilic C4 position.
-
Steric Control: If your nucleophile is bulky, it will naturally favor the more accessible C4 position, assuming the C2 position has adjacent substituents. Conversely, a small nucleophile like ammonia might show less selectivity.[1]
Q2: I am attempting a Buchwald-Hartwig amination on a 4-chloro-1,5-naphthyridine, but I am getting low yields and significant side products. What is going wrong?
A2: While SNAr is common, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are also frequently used.[1] Low yields often stem from catalyst inhibition or competing reactions.
Causality: The nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the electron-deficient nature of the ring can make oxidative addition challenging.
Troubleshooting Steps:
-
Ligand Choice is Critical: Use electron-rich, bulky phosphine ligands like XantPhos or DavePhos.[1] These ligands stabilize the palladium center and promote the desired reductive elimination step.
-
Base Selection: A weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is often preferred over stronger bases like NaOtBu, which can promote side reactions.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard. Ensure all reagents and glassware are scrupulously dry.
Workflow for Optimizing C4-Amination
Caption: Decision workflow for troubleshooting a Buchwald-Hartwig reaction.
Section 2: Troubleshooting Electrophilic & Radical Substitution
Electrophilic aromatic substitution on the electron-poor 1,5-naphthyridine ring is inherently difficult and often requires harsh conditions, which can lead to decomposition. Radical substitutions, like the Minisci reaction, offer a more viable alternative.[3]
Q3: I'm trying to nitrate 1,5-naphthyridine with standard HNO₃/H₂SO₄, but I only recover starting material or get a complex mixture of byproducts. How can I achieve selective substitution?
A3: Direct nitration is challenging because the strongly acidic conditions protonate the ring nitrogens. This dramatically increases the electron-deficiency, deactivating the ring towards further electrophilic attack and making it susceptible to oxidative degradation.
Causality: Protonation of the nitrogen atoms creates a dicationic species, which is extremely resistant to attack by an electrophile (NO₂⁺). The harsh oxidative conditions can also lead to ring-opening or polymerization.
Alternative Strategies:
-
Minisci Reaction (Radical Acylation/Alkylation): This is the most effective method for functionalizing electron-deficient heterocycles.[3][4] It involves the addition of a carbon-centered radical to the protonated heterocycle. The reaction is highly regioselective for the C2 and C4 positions.
-
Activate the Ring: If you have an electron-donating group (EDG) on the ring, such as an amino or methoxy group, it can activate the ring enough to allow for milder electrophilic substitution. The EDG will direct the substitution ortho and para to itself.[5][6]
Key Parameters for a Successful Minisci Reaction
| Parameter | Recommended Conditions | Rationale |
| Radical Source | Carboxylic Acids, Alcohols, Ethers | Readily available and generate radicals under oxidative conditions.[3] |
| Oxidant | (NH₄)₂S₂O₈ (Ammonium Persulfate) | A common and effective oxidant for generating the necessary radicals. |
| Catalyst | AgNO₃ (catalytic) | Facilitates the decomposition of the persulfate and radical formation. |
| Solvent | Acidic Media (e.g., TFA, H₂SO₄) | Protonates the naphthyridine ring, activating it for radical addition. |
| Temperature | 60-100 °C | Sufficient to promote radical formation and reaction. |
Q4: My Minisci reaction is giving me a mixture of C2 and C4 isomers. How can I control the regioselectivity?
A4: The regioselectivity of the Minisci reaction is a subtle interplay of electronics and sterics. While both C2 and C4 are electronically favored, their relative reactivity can be tuned.
Causality: The distribution of the LUMO (Lowest Unoccupied Molecular Orbital) on the protonated naphthyridine ring dictates the sites of radical attack. Often, the LUMO coefficients at C2 and C4 are very similar.[3] Therefore, steric factors often become the deciding element.
Strategies for Regiocontrol:
-
Bulky Radicals: Using a sterically demanding radical source (e.g., a t-butyl radical from pivalic acid) will heavily favor attack at the less hindered C4 position.
-
Blocking Groups: If one position is blocked with a substituent (even a temporary one), the reaction will be directed to the other available position.
-
Lewis Acid Additives: Some studies have shown that the addition of certain Lewis acids can alter the electronic distribution and influence the regiochemical outcome.[1]
Regioselectivity in Minisci Reactions
Caption: Factors influencing Minisci reaction regioselectivity.
Section 3: Detailed Experimental Protocol
Protocol: Regioselective C4-Amination of 4-Chloro-1,5-Naphthyridine via SNAr
This protocol describes a typical nucleophilic aromatic substitution to install an amine at the C4 position, a common step in the synthesis of biologically active molecules.[7][8]
Materials:
-
4-Chloro-1,5-naphthyridine
-
Aniline (or desired amine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1,5-naphthyridine (1.0 eq), aniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.2 M with respect to the starting chloride.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-anilino-1,5-naphthyridine.
References
-
Molecules. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]
-
PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Bentham Science. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]
-
SciSpace. (2021). Recent Advances in Minisci-Type Reactions. [Link]
-
ACS Publications. (2018). Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. [Link]
-
PubMed. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
UPV/EHU. (2015). Synthesis of Heterocyclic Fused[7][9]naphthyridines by Intramolecular HDA Reactions. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
Royal Society of Chemistry. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Advanced Spectral Validation: 4-Chloro-1,5-naphthyridine-3-carbonitrile
Executive Summary: The Analytical Challenge
In the development of antiproliferative and antiviral agents, the 1,5-naphthyridine scaffold represents a privileged structure due to its ability to mimic purine bases and interact with kinase ATP-binding pockets. However, the synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile (Product) from its 4-hydroxy/4-oxo precursor presents a critical validation checkpoint.
The primary analytical challenge is not merely confirming structure, but differentiating the 1,5-isomer from potential 1,6- or 1,8-regioisomers formed during cyclization, and quantifying the complete conversion of the tautomeric amide/hydroxyl group to the imidoyl chloride. This guide provides a comparative spectral analysis to validate this specific transformation.
Comparative Analysis: Product vs. Precursor
The most robust method for validating the synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile is a direct comparative 1H NMR study against its immediate precursor, 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile .
Spectral Markers of Conversion
The transformation involves the aromatization of the pyridone ring via chlorination (typically using POCl
| Feature | Precursor (4-Oxo/Hydroxy) | Product (4-Chloro) | Diagnostic Value |
| H-N/H-O Signal | Present ( | Absent | Primary confirmation of reaction completion. |
| H-2 Proton | Broadened singlet or doublet ( | Sharp Singlet ( | H-2 is deshielded by the adjacent C-Cl and C-CN, and loses coupling to NH. |
| Ring Current | Reduced (Pyridone character) | Enhanced (Fully aromatic) | Downfield shift of distal ring protons (H6, H7, H8). |
| Solubility | High in DMSO- | Soluble in CDCl | Solubility change often indicates loss of H-bond donor/acceptor network. |
Quantitative Chemical Shift Data
The following data correlates the theoretical substituent effects with experimental observations for the 1,5-naphthyridine core.
Table 1: 1H NMR Assignment (400 MHz, DMSO-
| Proton Position | Multiplicity | Precursor Shift ( | Product Shift ( | Coupling Constant ( |
| H-2 | Singlet (s) | 8.75 | 9.18 | - |
| H-8 ( | Doublet of Doublets (dd) | 8.90 | 9.05 | |
| H-6 ( | Doublet of Doublets (dd) | 7.85 | 8.15 | |
| H-7 ( | Doublet of Doublets (dd) | 7.60 | 7.90 | |
| NH | Broad Singlet (br s) | 12.80 | -- | Disappears |
Note: Shifts are approximate and solvent-dependent. The key diagnostic is the relative downfield shift of the Product signals due to the electron-withdrawing nature of the Chlorine atom and full aromatization.
Structural Validation Logic (Isomer Differentiation)
A common pitfall in naphthyridine synthesis is the formation of regioisomers (e.g., 1,6-naphthyridine) during the initial Gould-Jacobs cyclization. The coupling constants (
The "Fingerprint" Workflow
Use this logic flow to confirm the 1,5-isomer identity against alternatives.
Figure 1: Decision tree for assigning the 1,5-naphthyridine scaffold based on proton coupling constants.
Detailed Coupling Analysis
-
1,5-Naphthyridine (Product): The unsubstituted ring contains a nitrogen atom. The proton adjacent to Nitrogen (H-8) appears as a dd with a small meta coupling (
Hz) and a medium ortho coupling ( Hz). -
Alternative (1,6-Naphthyridine): If the cyclization occurred incorrectly, the proton environments would change. For example, a 1,6-isomer might show a large ortho coupling (
Hz) for protons not adjacent to nitrogen, or lack the specific small meta coupling characteristic of the 1,5-system.
Experimental Protocol: High-Fidelity Acquisition
To ensure data quality suitable for publication or regulatory submission, follow this optimized protocol.
Sample Preparation
-
Solvent Choice: Use DMSO-
(99.9% D) for the Precursor due to solubility limits. Use CDCl (with 0.03% TMS) for the Product to avoid solvent peak overlap in the aromatic region, although DMSO- is acceptable for direct comparison. -
Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (NaCl/POCl
residues) which cause line broadening.
Instrument Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Spectral Width: 14 ppm (to capture broad NH/OH if precursor is present).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: The H-2 proton is isolated and adjacent to quadrupolar nuclei (N, Cl), leading to longer
relaxation times. A short D1 will reduce the integral accuracy of H-2, leading to incorrect quantitative analysis.
-
-
Scans (NS): Minimum 16 scans for product; 64 scans for precursor (due to broad lines).
Self-Validating Checks
-
Integral Ratio Check: The integral of the H-2 singlet must be 1:1 with the H-6/H-7/H-8 protons. If H-2 is < 0.9, increase D1.
-
Solvent Peak Check: Ensure the residual solvent peak (CHCl
at 7.26 ppm or DMSO at 2.50 ppm) does not overlap with the aromatic doublets.
References
-
Synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile
- Source: ChemicalBook / P
- Context: Describes the chlorination of the 4-hydroxy intermedi
-
NMR Data of 1,5-Naphthyridine Scaffold
- Source: National Institutes of Health (PMC). "Interactions of 1,5-naphthyridine with Pd(en)Cl2".
- Context: Provides definitive coupling constants ( ) for the parent 1,5-naphthyridine ring ( protons).
-
Trace Impurities in NMR Solvents
- Source: Organometallics (ACS Publications). "NMR Chemical Shifts of Trace Impurities".
- Context: Essential for identifying residual POCl , DMF, or Ethanol used in the synthesis and workup.
-
Coupling Constant Reference Guide
- Source: Iowa State University, Chemical Instrument
- Context: Standard values for heteroarom
The Silent Signal vs. The Fingerprint Haze: A Comparative Guide to Nitrile and Chloro Group Analysis
Topic: IR Spectroscopy Characteristic Peaks: Nitrile vs. Chloro Groups Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In small molecule drug development, the Nitrile (–C≡N) and Chloro (–Cl) moieties serve as critical pharmacophores for modulating metabolic stability and potency. However, their detection via Infrared (IR) spectroscopy presents two distinct analytical realities.[1][2][3][4][5] The nitrile group acts as a "gold standard" diagnostic marker, appearing in the uncluttered silent region. In contrast, the chloro group represents a significant analytical challenge, buried in the complex fingerprint region and often obscured by instrument limitations.
This guide provides a rigorous comparison of these two functional groups, moving beyond basic peak assignment to address the instrumental physics, spectral interferences, and validation protocols required for high-confidence structural elucidation.
The Nitrile Group (–C≡N): The "Silent" Standard
The nitrile stretch is one of the most reliable diagnostic signals in IR spectroscopy. Its utility stems from the high force constant of the triple bond (
Spectral Characteristics[2][4][5][6][7][8][9][10][11][12][13][14]
-
Frequency Range: 2200–2260 cm⁻¹[3]
-
Region: The "Silent Region" (1800–2500 cm⁻¹). Few other organic bonds absorb here, rendering the nitrile peak distinct and free from overlap.[5]
-
Intensity: Variable to Strong. The intensity is driven by the dipole moment change (
).[4] If the nitrile is attached to a center that allows charge transfer (e.g., an aromatic ring), the peak intensity increases significantly.
The Conjugation Effect
A critical nuance for researchers is the "red shift" caused by conjugation.
-
Aliphatic Nitriles (e.g., Vildagliptin intermediates): Appear at higher frequencies (~2240–2260 cm⁻¹ ) due to the stiff, localized triple bond.
-
Aromatic/Conjugated Nitriles (e.g., Letrozole): Resonance delocalization reduces the bond order slightly, shifting the peak to lower frequencies (~2210–2230 cm⁻¹ ) and often broadening the band.
The Chloro Group (C–Cl): The Fingerprint Challenge
Detecting a carbon-chlorine bond is deceptively difficult. The heavy mass of the chlorine atom shifts the stretching vibration into the low-frequency "fingerprint" region, where it couples with skeletal carbon vibrations.
Spectral Characteristics[2][4][5][6][7][8][9][10][11][12][13][14]
-
Frequency Range: 600–800 cm⁻¹ (Stretch)
-
Region: Fingerprint / Far-IR edge.
-
Complexity: High. Unlike the singular nitrile peak, C-Cl stretches often appear as multiple bands .
-
Rotational Isomerism: In alkyl chlorides, the gauche and trans conformers vibrate at different frequencies (e.g., trans ~700–760 cm⁻¹, gauche ~600–650 cm⁻¹).
-
Isotopic Splitting: Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%). High-resolution scans may show doublet splitting, though this is often obscured in condensed phases.
-
The "ATR Trap" (Critical Experimental Note)
Most modern labs use Diamond or ZnSe ATR (Attenuated Total Reflectance) crystals.
-
The Problem: Standard ZnSe ATR crystals have a spectral cutoff around 650 cm⁻¹ .
-
The Consequence: Many C-Cl stretches (especially gauche isomers or aromatic C-Cl) fall below this cutoff. A researcher using a standard ATR might conclude a sample is chlorine-free when the signal is simply invisible to the optics.
Comparative Data Analysis
The following table summarizes the diagnostic reliability and experimental requirements for both groups.
| Feature | Nitrile (–C≡N) | Chloro (C–Cl) |
| Primary Frequency | 2200 – 2260 cm⁻¹ | 600 – 800 cm⁻¹ |
| Spectral Region | Silent Region (High Confidence) | Fingerprint Region (Low Confidence) |
| Signal Intensity | Medium to Strong (Sharp) | Strong (Broad/Multiple bands) |
| Interference | Minimal (Alkynes are weak/rare) | High (C-H bends, Ring deformations) |
| Instrument Risk | None (Standard optics work) | High (ATR cutoff may hide peaks) |
| Solvent/Phase Effect | Minimal shift | Significant (sensitive to conformation) |
| Diagnostic Verdict | Definitive | Corroborative (Requires reference) |
Experimental Protocol: Optimizing for Halogen Detection
To ensure data integrity, especially for the elusive Chloro group, the following self-validating protocol is recommended.
Step 1: Optical Path Verification
-
Objective: Ensure the spectrometer can physically "see" the C-Cl stretch.
-
Action: Check your ATR crystal specifications.
-
ZnSe: Cutoff ~650 cm⁻¹ (Risk of false negative).
-
Diamond: Cutoff ~525 cm⁻¹ (Better).
-
CsI / KBr Transmission: Cutoff <400 cm⁻¹ (Best).
-
-
Validation: Run a background scan. If the noise level spikes to infinity at 600 cm⁻¹, your data in that region is invalid.
Step 2: Sample Preparation (The "Press" Method)
-
For Nitriles: Standard ATR contact is sufficient.
-
For Chloro Groups:
-
If using ATR, apply maximum pressure to the anvil. Low-frequency waves penetrate deeper; poor contact disproportionately affects the fingerprint region.
-
Gold Standard: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr). This eliminates the ATR cutoff issue entirely, revealing the full 400–800 cm⁻¹ range.
-
Step 3: Orthogonal Validation (The "Rule of Two")
-
Protocol: Never assign a C-Cl bond based solely on one IR peak.
-
Look for the overtone band: A weak, broad band often appears at ~1400–1500 cm⁻¹ (First overtone of the stretch).
-
Raman Check: If available, run Raman spectroscopy. The C-Cl stretch is highly polarizable and appears as a very strong, distinct band in Raman, often easier to see than in IR.
-
Diagnostic Workflow (Decision Logic)
The following diagram illustrates the logical flow for assigning these peaks, incorporating the critical instrument checks.
Figure 1: Decision tree for spectral assignment, highlighting the critical instrument cutoff check required for reliable Chloro group detection.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Agilent Technologies. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Specac Ltd. Interpreting Infrared Spectra: The Fingerprint Region. Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
Sources
Advanced Characterization Guide: Mass Spectrometry of Halogenated Naphthyridines
Executive Summary & Strategic Context
Halogenated naphthyridines (diazanaphthalenes) serve as critical scaffolds in modern drug discovery, particularly for antimicrobial (e.g., gemifloxacin precursors) and anticancer agents. Their analysis presents a unique challenge: the aromatic stability of the naphthyridine core resists fragmentation, while the halogen substituents introduce specific isotopic and cleavage behaviors.
This guide compares the two dominant ionization methodologies—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a definitive fragmentation map for structural elucidation. Unlike generic organic molecules, halogenated naphthyridines require a tailored approach to distinguish between positional isomers (e.g., 1,5- vs. 1,8-naphthyridine) and to validate halogen retention during synthesis.
Methodology Comparison: EI vs. ESI
For the structural characterization of halogenated naphthyridines, the choice of ionization technique dictates the quality of data.
Table 1: Comparative Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Fingerprinting & Library Matching. Ideal for identifying positional isomers and confirming the halogenation pattern via fragment ions. | Quantitation & Molecular Weight. Ideal for biological matrices (LC-MS) and observing intact adducts |
| Ionization Energy | Hard (~70 eV). High internal energy transfer leads to extensive fragmentation. | Soft. Low energy transfer preserves the molecular ion |
| Halogen Stability | Low. Often induces C-X bond cleavage, allowing detection of the aromatic core. | High. Halogen usually remains intact unless Collision Induced Dissociation (CID) is applied. |
| Limit of Detection | Nanogram range (GC-MS). | Picogram/Femtogram range (LC-MS). |
| Isomer Differentiation | Excellent. 1,5- and 1,8-isomers often yield distinct fragmentation ratios due to electronic stability of the resulting cations. | Poor. Isomers often have identical MS/MS spectra unless specific adducts are formed. |
Decision Logic for Researchers
-
Use EI (GC-MS) when synthesizing early intermediates (MW < 500 Da) to confirm the position of the halogen.
-
Use ESI (LC-MS/MS) when analyzing biological samples (PK studies) or complex salts where sensitivity is paramount.
The Anatomy of Fragmentation[2][3][4]
The fragmentation of halogenated naphthyridines follows a deterministic pathway governed by the stability of the heteroaromatic ring and the lability of the carbon-halogen bond.
Isotopic Pattern Recognition (Pre-Fragmentation)
Before analyzing fragments, the molecular ion (
-
Chlorine (
): Look for an and peak ratio of 3:1 . -
Bromine (
): Look for an and peak ratio of 1:1 .[1] -
Di-halogenated systems:
-
: 9:6:1 (
) - : 1:2:1
- : 3:4:1
-
: 9:6:1 (
Primary Fragmentation Pathways
Upon excitation (EI or ESI-CID), the molecule undergoes two competing primary losses:
-
Radical Halogen Loss (The
-Cleavage): -
Hydrohalic Acid Elimination:
-
Mechanism:[2] Hydrogen rearrangement (often from an adjacent alkyl group or ring nitrogen protonation) followed by elimination. This is more common for Chlorine and Fluorine .
-
Secondary Ring Disintegration
Once the halogen is lost, the naphthyridine core degrades via the characteristic loss of Hydrogen Cyanide (HCN, 27 Da).
-
Pathway:
. -
Significance: This confirms the presence of the nitrogen-containing aromatic ring.
Visualization of Fragmentation Dynamics[7]
The following diagram maps the degradation logic for a generic Chloro-1,8-Naphthyridine.
Caption: Figure 1. Step-wise fragmentation tree for a mono-halogenated naphthyridine (e.g., 2-chloro-1,8-naphthyridine), showing the divergence between radical halogen loss and acid elimination.
Experimental Protocols
To ensure reproducible data, follow these validated workflows.
Protocol A: GC-MS (EI) for Structural Confirmation
Best for: Synthetic intermediates, purity checks, isomer differentiation.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL Dichloromethane (DCM) or Methanol (MeOH).
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Data Analysis:
-
Check
region for isotope pattern. -
Monitor
27 loss (HCN) from the base peak.
-
Protocol B: ESI-MS/MS for Bioanalysis
Best for: Drug metabolism (DMPK), trace analysis.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ion Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
-
Direct Infusion (Optimization):
-
Infuse 1 µg/mL solution at 10 µL/min.
-
Perform Product Ion Scan on
. -
Ramp Collision Energy (CE) from 10 to 50 eV.
-
-
Key Observation:
-
At low CE (10-20 eV): Observation of
is common. -
At high CE (>35 eV): Ring fragmentation dominates.
-
Diagnostic Data Reference
Use this table to interpret spectra for common derivatives.
| Derivative Type | Characteristic Loss | Diagnostic Ion ( | Mechanism Note |
| Chloro-1,8-naphthyridine | - Cl• (35) | Base peak in EI often | |
| Bromo-1,8-naphthyridine | - Br• (79) | C-Br bond is weak; molecular ion may be weak. | |
| Fluoro-naphthyridines | - HF (20) | C-F bond is strong; loss of HF preferred over F•. | |
| Nalidixic Acid (Deriv) | - | Decarboxylation precedes ring fragmentation. | |
| All Naphthyridines | - HCN (27) | Variable | Occurs sequentially after halogen loss. |
Workflow Logic Diagram
Caption: Figure 2. Decision matrix for selecting the appropriate mass spectrometry technique based on sample origin and analytical goal.
References
-
Vertex AI Search. (2023). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Link
-
National Institutes of Health (NIH). (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Link
-
MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules. Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link
-
Miami University. (n.d.). Mass Spectrometry: Fragmentation of Halogenated Compounds. Link
-
MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Link
Sources
The Crystallographer's Guide to 3-Cyano-1,5-Naphthyridine Derivatives: SCXRD vs. MicroED vs. PXRD
Executive Summary
The 1,5-naphthyridine scaffold—particularly its 3-cyano derivatives—represents a highly privileged pharmacophore in modern medicinal chemistry, frequently deployed as potent and selective kinase inhibitors (e.g., TGF-β type I receptor/ALK5 inhibitors)[1]. For drug development professionals, elucidating the exact three-dimensional crystal structure of these derivatives is non-negotiable. The crystal lattice dictates critical physicochemical properties, including solubility, stability, and absolute configuration, which directly govern target binding affinity[2].
This guide objectively compares the three primary analytical modalities for small-molecule structure determination: Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP) .
Comparative Analysis of Analytical Modalities
To select the optimal structural elucidation technique, researchers must understand the fundamental physics driving each method and how they interact with 3-cyano-1,5-naphthyridine samples.
Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard
-
Mechanism & Causality: SCXRD relies on the coherent scattering of X-ray photons by the electron clouds surrounding atoms. Because X-rays interact relatively weakly with matter, a large, pristine single crystal (typically >10–50 µm) is required to generate a sufficient signal-to-noise ratio[3].
-
Performance: SCXRD remains the undisputed gold standard for determining the absolute configuration of chiral centers. By measuring anomalous dispersion (quantified by the Flack parameter), SCXRD provides unambiguous 3D structures with sub-angstrom precision[3].
Microcrystal Electron Diffraction (MicroED): The Nanoscale Disruptor
-
Mechanism & Causality: Unlike X-rays, electrons interact with the electrostatic potential of the crystal (both the positively charged nuclei and the negatively charged electron clouds). This interaction is approximately
to times stronger than X-ray scattering[4]. Consequently, MicroED can extract high-resolution diffraction data from crystals that are a billionth the volume of those required for SCXRD[4]. -
Performance: MicroED eliminates the notorious bottleneck of growing large single crystals, often yielding a solved structure in under 24 hours from <1 mg of powder[5]. However, the strong interaction of electrons leads to dynamical scattering (multiple scattering events within the crystal), which can perturb reflection intensities and complicate absolute structure determination compared to SCXRD[3].
Powder X-Ray Diffraction (PXRD) + Crystal Structure Prediction (CSP)
-
Mechanism & Causality: When a derivative only yields amorphous or microcrystalline powders and MicroED is inaccessible, PXRD provides a 1D diffraction profile. By utilizing Density Functional Theory (DFT) to computationally predict possible crystal packing arrangements (CSP), researchers can match the predicted models to the experimental PXRD data[6].
-
Performance: The matched structure is refined using the Rietveld method. While highly effective for phase identification and polymorph screening, it lacks the direct atomic-level precision of single-crystal methods[6].
Quantitative Performance Comparison
The following table summarizes the operational metrics of each technique when applied to 1,5-naphthyridine derivatives.
| Parameter | SCXRD | MicroED | PXRD + CSP |
| Sample Requirement | >10 µm single crystal | Sub-micron nanocrystals (<1 mg)[5] | Bulk microcrystalline powder |
| Interaction Target | Electron clouds | Electrostatic potential[4] | Electron clouds |
| Resolution Limit | Sub-angstrom (<0.8 Å) | Sub-angstrom (~0.8–1.0 Å) | Low (1D profile matching) |
| Data Collection Time | Hours to Days | Minutes (Continuous rotation) | Minutes to Hours |
| Absolute Configuration | Highly Reliable (Anomalous dispersion) | Developing (Impacted by dynamical scattering)[3] | Not applicable directly |
| Primary Limitation | Crystal growth bottleneck | Dynamical scattering artifacts[3] | Computationally expensive[6] |
Workflow & Decision Matrix Visualization
Decision matrix and workflow for 3-cyano-1,5-naphthyridine crystal structure determination.
Experimental Protocols (Self-Validating Systems)
Protocol A: SCXRD Structure Determination
Objective: Obtain absolute configuration of a chiral 3-cyano-1,5-naphthyridine derivative.
-
Crystallization: Dissolve 5 mg of the compound in a minimal volume of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) in a crystallization tube. Allow vapor diffusion over 7–14 days.
-
Mounting: Select a crystal with well-defined faces (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Coat in Paratone-N oil and mount on a MiTeGen cryoloop.
-
Data Collection: Transfer to a diffractometer equipped with a Cu Kα source (
Å) and a nitrogen cold stream set to 100 K. Collect full sphere data using and scans. -
Integration & Solution: Integrate frames using APEX/CrysAlisPro. Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL)[3]. -
Self-Validating Check: The protocol is validated by the convergence of R-factors. An
and indicates a highly reliable model. If the Flack parameter is near (with an esd ), the absolute configuration is definitively assigned. If residual electron density peaks ( ) exceed , the system flags for unmodeled heavy atoms or disordered solvent.
Protocol B: MicroED Structure Determination
Objective: Rapid structural elucidation from a microcrystalline powder suspension.
-
Sample Preparation: Take <1 mg of the synthesized 1,5-naphthyridine powder. Gently crush between two glass slides to break up larger aggregates.
-
Grid Preparation: Apply 2 µL of the dry powder or a sonicated suspension to a glow-discharged holey carbon TEM grid (e.g., Quantifoil). Plunge-freeze the grid in liquid ethane using a Vitrobot to minimize radiation damage and preserve hydration states[5].
-
Data Collection: Load the grid into a Cryo-TEM (e.g., 200 kV Glacios) equipped with a direct electron detector[5]. Locate a sub-micron crystal. Collect data using continuous rotation (e.g.,
/s over a wedge) under low-dose conditions ( ). -
Processing: Process the diffraction movies using DIALS or XDS to index, integrate, and scale the data. Solve via direct methods.
-
Self-Validating Check: Evaluate the
statistic across resolution shells. A in the highest resolution shell validates signal integrity. If -factors plateau at artificially high values ( ), the system requires the application of dynamical scattering corrections during refinement[3].
Structural Basis of Action: Why the Structure Matters
Once the structure of the 3-cyano-1,5-naphthyridine derivative is solved, the spatial coordinates are used to model target interactions. For example, compounds like ALK5 inhibitors utilize the naphthyridine nitrogen atoms to form critical hydrogen bonds with the kinase hinge region[1][2].
Structural basis of ALK5 inhibition by 1,5-naphthyridine derivatives via hinge region binding.
Strategic Recommendations
-
Prioritize SCXRD when absolute configuration is required for IND/NDA regulatory filings, provided that >10 µm crystals can be grown[3][5].
-
Pivot to MicroED for rapid screening during the early hit-to-lead optimization phase, or when the 3-cyano-1,5-naphthyridine derivative stubbornly precipitates as a microcrystalline powder. It saves weeks of wasted crystallization efforts[4][5].
-
Reserve PXRD + CSP for bulk formulation analysis, polymorph screening, and quality control of the final Active Pharmaceutical Ingredient (API)[6].
References
1.[2] RCSB Protein Data Bank. 1VJY: Crystal Structure of a Naphthyridine Inhibitor of Human TGF-beta Type I Receptor. Available at: 2.[1] Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed (J Med Chem). Available at: 3.[5] XtalPi. Crystal structure determination with SCXRD & MicroED. Available at: 4.[3] Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. Available at: 5.[4] The Australian National University (ANU). Crystal Structure Determination by 3D ED / MicroED - From Materials, Peptides to Proteins. Available at: 6.[6] ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at:
Sources
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Crystal Structure Determination by 3D ED / MicroED - From Materials, Peptides to Proteins | ANU Centre for Advanced Microscopy [microscopy.anu.edu.au]
- 5. en.xtalpi.com [en.xtalpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Strategic HPLC Method Development for 4-Chloro-1,5-Naphthyridine: Purity Profiling & Impurity Control
Executive Summary: The Heterocyclic Challenge
Developing a purity method for 4-chloro-1,5-naphthyridine requires more than a generic gradient. The analytical challenge lies in the stark polarity contrast between the target molecule (lipophilic, electron-deficient) and its primary synthetic precursor/degradation product, 1,5-naphthyridin-4(1H)-one (highly polar, tautomeric lactam).
Standard "scouting" gradients often fail because the polar impurity elutes in the void volume while the target retains strongly, leading to poor resolution or undetected impurities. This guide presents a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy optimized for this specific heterocyclic scaffold, comparing it objectively against Gas Chromatography (GC) and Thin Layer Chromatography (TLC) alternatives.
Analyte Profiling & Impurity Landscape
Before selecting a column, we must understand the molecular behaviors that drive separation.
The Target: 4-Chloro-1,5-Naphthyridine[1][2][3][4]
-
Nature: Weak base (pKa ~1.4 - 2.0), lipophilic.
-
Solubility: Soluble in EtOAc, DCM, MeOH; sparingly soluble in water.
-
Reactivity: Susceptible to nucleophilic aromatic substitution (SnAr), specifically hydrolysis to the "hydroxy" form.
The Critical Impurity: 1,5-Naphthyridin-4(1H)-one[5]
-
Origin: Unreacted starting material or hydrolysis byproduct.
-
Nature: Exists primarily as the lactam tautomer .
-
Chromatographic Behavior: Highly polar, strong hydrogen bond donor.
-
Risk: Co-elution with the solvent front (t0) in standard C18 methods.
Visualization: Impurity Formation Pathway
The following diagram illustrates the hydrolysis pathway that necessitates a stability-indicating method.
Figure 1: The cyclic relationship between the target and its primary impurity. The method must separate the lipophilic product from the polar revertant.
Comparative Analysis: HPLC vs. Alternatives
Why choose HPLC over GC or TLC? The decision rests on thermal stability and polarity range .
| Feature | RP-HPLC (Recommended) | Gas Chromatography (GC) | TLC (Quick Check) |
| Primary Mechanism | Hydrophobic Interaction / Polarity | Volatility / Boiling Point | Adsorption |
| Detection of Target | Excellent (UV active) | Good (Volatile) | Good (UV active) |
| Detection of Impurity | Excellent (Retains polar lactam) | Poor (Lactam is non-volatile/degrades) | Moderate (Streaking common) |
| Stability Risk | Low (Ambient temp) | High (Cl- group labile at >200°C) | Low |
| Quantification | High Precision (<0.5% RSD) | Moderate | Semi-quantitative |
| Suitability | Gold Standard for Purity | Process Control (Solvents) | Reaction Monitoring |
Expert Insight: While GC is faster, the high injector temperatures (250°C+) required can cause in-situ dechlorination or degradation of the thermally labile lactam impurity, leading to false purity results. HPLC is the only self-validating method for this specific impurity profile.
Method Development Strategy
A. Column Selection: The "Base Deactivation" Rule
Standard silica-based C18 columns often show severe tailing for nitrogen heterocycles due to interaction with residual silanols.
-
Recommendation: Use a Base-Deactivated (BDS) or Hybrid Particle (BEH/XBridge) C18 column.
-
Alternative: Phenyl-Hexyl columns offer unique selectivity for aromatic rings via
interactions, often providing better resolution between isomers than C18.
B. Mobile Phase & pH
-
Buffer: 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.0).
-
Why? Acidic pH suppresses silanol ionization (Si-OH vs Si-O-) and keeps the basic nitrogens in a consistent protonation state, sharpening peaks.
-
-
Organic Modifier: Acetonitrile (ACN).
-
Why? Lower UV cutoff than Methanol (important for detection at 210-254 nm) and lower viscosity (lower backpressure).
-
C. The Gradient "Trap"
You must start with a high aqueous content (e.g., 95% Water) to retain the polar lactam impurity. Starting at 50% Organic will flush the impurity out with the void volume, making it invisible.
Detailed Experimental Protocol
This protocol is designed to be stability-indicating , meaning it can detect degradation products formed during storage.
Instrument Configuration
-
System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm (primary) and 220 nm (for trace impurities).
Reagents
-
Water: HPLC Grade or Milli-Q.
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Formic Acid: Mass Spec Grade (98%+).
Mobile Phase Preparation[6]
Gradient Program
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Phase Description |
| 0.0 | 95 | 5 | Impurity Trapping: Retains polar lactam. |
| 5.0 | 95 | 5 | Isocratic hold to separate early eluters. |
| 20.0 | 10 | 90 | Elution: Elutes lipophilic 4-Cl product. |
| 25.0 | 10 | 90 | Wash step to remove dimers/oligomers. |
| 25.1 | 95 | 5 | Return to initial conditions. |
| 30.0 | 95 | 5 | Re-equilibration: Critical for reproducibility. |
Sample Preparation[5][6][7][8][9][10][11][12]
-
Diluent: 50:50 Water:Acetonitrile. (Do not use 100% ACN as it may cause peak distortion of early eluting polar impurities).
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE or Nylon filter.
Logic Flow & Troubleshooting
Use this decision tree to troubleshoot resolution issues during method transfer.
Figure 2: Troubleshooting logic for optimizing peak shape and resolution.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
BenchChem. (2025).[1] Application Notes and Protocols for HPLC Purification of 1,8-Naphthyridine Derivatives. Retrieved from 1
-
Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from 3
-
LookChem. (n.d.). 4-Chloro-1,5-naphthyridine Physical Properties. Retrieved from 4
-
Royal Society of Chemistry. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives. Organic & Biomolecular Chemistry. Retrieved from 5[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Cas 7689-63-6,4-CHLORO-1,5-NAPHTHYRIDINE | lookchem [lookchem.com]
- 5. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cytotoxicity Comparison of Naphthyridine-3-carbonitrile Derivatives: A Technical Guide
Executive Summary
The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in oncology due to its planar tricyclic architecture, which mimics the DNA base pairs, facilitating intercalation and enzyme inhibition. Specifically, naphthyridine-3-carbonitrile derivatives represent a high-potency subclass where the C3-cyano group plays a pivotal role in metabolic stability and hydrogen bonding interactions within the active sites of targets like Topoisomerase II and Tubulin .
This guide provides a comparative analysis of these derivatives against standard-of-care agents (Doxorubicin, 5-Fluorouracil), synthesizing data on potency (
Chemical Architecture & SAR Analysis
The biological efficacy of naphthyridine-3-carbonitriles is governed by specific substitutions around the heterocyclic core. The 3-carbonitrile group (
Key Structure-Activity Relationship (SAR) Drivers
-
Position N1: Bulky lipophilic groups (e.g., phenyl, substituted benzyl) often enhance membrane permeability.
-
Position C3 (The Core): The carbonitrile group is essential.[2] Replacing it with an ester (
) often retains activity but reduces metabolic half-life due to hydrolysis. -
Position C7: Electron-donating groups (e.g.,
, ) or heterocyclic amines (pyrrolidine, piperazine) at this position significantly improve potency against drug-resistant cell lines by altering the pKa and solubility.
Visualization: SAR Logic Flow
The following diagram illustrates the logical flow of structural modifications and their consequent biological effects.
Caption: Structural determinants of cytotoxicity in naphthyridine-3-carbonitrile derivatives.
Comparative Cytotoxicity Analysis
The following data synthesizes experimental results comparing key naphthyridine-3-carbonitrile analogs against standard chemotherapeutics.
Table 1: Comparison ( ) Across Cancer Cell Lines[3]
| Compound ID | Structure Feature | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Hint |
| Compound 8b | 2,7-dimethyl-N-linker | N/A | Topo II Intercalation | ||
| Compound 19a | Cyanovinyl-substituted | High Potency | |||
| Compound 3u | Benzo-fused analog | N/A | Apoptosis/Necroptosis | ||
| Doxorubicin | Standard Control | Topo II Poison | |||
| 5-Fluorouracil | Standard Control | Antimetabolite |
Analysis:
-
Potency vs. Doxorubicin: Compound 19a demonstrates superior potency to Doxorubicin in HepG2 cells (
vs ), suggesting that the cyanovinyl modification significantly enhances target affinity in hepatocellular carcinoma. -
Selectivity: While Doxorubicin is highly potent, it is essentially non-selective. Derivatives like ANA-12 (referenced in anti-tubercular studies but relevant here) have shown Selectivity Indices (SI)
when screened against normal human embryonic kidney (HEK) cells, indicating a safer therapeutic window than traditional anthracyclines.
Mechanistic Profiling
The cytotoxicity of these derivatives is rarely mono-mechanistic. The dominant pathways identified include Topoisomerase II inhibition and Apoptosis induction .[3]
Pathway 1: Topoisomerase II Inhibition
Molecular docking studies (e.g., of Compound 8b) reveal that the planar naphthyridine ring intercalates between DNA base pairs, stabilizing the cleavable complex and preventing DNA religation. This mimics the mode of action of Vosaroxin.[1]
Pathway 2: Apoptosis (Extrinsic & Intrinsic)
Certain derivatives (e.g., Compound 3u) trigger a dual-death mechanism. At low concentrations, they may induce necroptosis, while at high concentrations, they switch to caspase-dependent apoptosis.[4]
Caption: Dual mechanism of action involving Topoisomerase II inhibition and Death Receptor activation.[4]
Experimental Validation Protocol
To ensure reproducibility and scientific integrity, the following MTT Assay protocol is standardized for evaluating these derivatives. This protocol includes specific controls for solubility, a common issue with planar heterocyclic compounds.
Standardized MTT Cytotoxicity Workflow
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at 4°C in dark).
-
Solubilization Solution: DMSO or Acidified Isopropanol.
-
Cell Lines: HepG2 (ATCC HB-8065), MCF-7 (ATCC HTB-22).
Protocol Logic:
-
Seeding: Cells must be in the log phase. Seeding density is critical (e.g.,
cells/well for MCF-7). -
Treatment: Compounds must be dissolved in DMSO. Critical Step: Final DMSO concentration in the well must be
to avoid solvent toxicity. -
Incubation: 48 to 72 hours allows for at least two doubling times.
Caption: Step-by-step workflow for the MTT colorimetric assay.
References
-
Gouda, M. A., et al. (2013). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines.[1] Medicinal Chemistry Research.[3][5]
-
Zhang, S., et al. (2018).[4] A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells.[4] Molecules.[2][4][3][5][6][7][8][9][10][11]
-
Moghadam, E., et al. (2025).[12] Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. BMC Chemistry.
-
Reddy, P. R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol in Cell-Based Assays. BenchChem.[2][3][5][11]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scilit.com [scilit.com]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
The Synthetic Chemist's Compass: Navigating the Choice of Intermediate for 4-Amino-1,5-Naphthyridine Scaffolds
A Comparative Guide to 4-Chloro-1,5-naphthyridine-3-carbonitrile and its Analogs
In the landscape of modern medicinal chemistry, the 1,5-naphthyridine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The strategic introduction of substituents at the C4-position is a common and critical step in the development of these molecules. This guide provides an in-depth validation of 4-chloro-1,5-naphthyridine-3-carbonitrile as a key synthesis intermediate. We will objectively compare its performance against viable alternatives—the corresponding 4-bromo, 4-tosyloxy, and 4-triflyloxy analogs—supported by established chemical principles and detailed experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Strategic Importance of the C4-Position
The C4-position of the 1,5-naphthyridine ring is a prime target for functionalization, often serving as an attachment point for amine-containing side chains that are crucial for biological activity. The choice of the leaving group at this position profoundly impacts the efficiency, scalability, and cost-effectiveness of the synthetic route. An ideal intermediate should be readily accessible from a common precursor and exhibit predictable reactivity under conditions that are amenable to a wide range of functional groups.
The Common Precursor: 4-Hydroxy-1,5-naphthyridine-3-carbonitrile
The journey to these valuable intermediates begins with a common precursor: 4-hydroxy-1,5-naphthyridine-3-carbonitrile . This starting material can be synthesized through a well-established Gould-Jacobs type reaction, involving the condensation of 3-aminopyridine with a malonate derivative, followed by a thermal cyclization.[1]
Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile
-
Reaction: 3-aminopyridine is reacted with ethyl 2-cyano-3-ethoxyacrylate (or a similar malonate equivalent) in a high-boiling solvent such as Dowtherm A.
-
Procedure:
-
Combine 3-aminopyridine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in a round-bottom flask.
-
Heat the mixture to 120-140 °C for 1-2 hours to form the intermediate enamine.
-
Add the reaction mixture portion-wise to preheated Dowtherm A at 250 °C.
-
Maintain the temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol, diethyl ether) to afford the desired product.
-
The Intermediates: A Comparative Overview
From the common hydroxyl precursor, we can access a range of intermediates, each with distinct reactivity profiles. Here, we evaluate the synthesis and utility of the chloro, bromo, tosyloxy, and triflyloxy derivatives.
4-Chloro-1,5-naphthyridine-3-carbonitrile: The Workhorse
The chloro-derivative is arguably the most common and cost-effective choice. Its synthesis is straightforward, typically involving treatment of the corresponding 4-hydroxy compound with a chlorinating agent.
Experimental Protocol: Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile
-
Reaction: The hydroxyl group of 4-hydroxy-1,5-naphthyridine-3-carbonitrile is replaced with a chlorine atom using phosphorus oxychloride (POCl₃).
-
Procedure:
-
To a stirred suspension of 4-hydroxy-1,5-naphthyridine-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., toluene or excess POCl₃), add phosphorus oxychloride (3.0-5.0 eq).
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux (typically 110-120 °C) for 2-4 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization.
-
Alternative Intermediates: Expanding the Synthetic Toolkit
While the chloro-derivative is widely used, certain applications may benefit from intermediates with different leaving group abilities.
-
4-Bromo-1,5-naphthyridine-3-carbonitrile: The bromo-analog can be prepared using phosphorus oxybromide (POBr₃) in a similar fashion to the chloro-derivative. In palladium-catalyzed cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides, which can be a significant advantage.[2]
-
4-Tosyloxy-1,5-naphthyridine-3-carbonitrile: This intermediate is prepared by reacting the 4-hydroxy precursor with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Tosylates are good leaving groups and can sometimes offer advantages in terms of reactivity and selectivity in nucleophilic aromatic substitution (SNA) reactions.[3]
-
4-Triflyloxy-1,5-naphthyridine-3-carbonitrile: The triflate is the most reactive of the series and is synthesized using triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide). Aryl triflates are excellent electrophiles for a variety of cross-coupling reactions.[3]
Performance Comparison: The Buchwald-Hartwig Amination
To provide a practical comparison of these intermediates, we will consider a hypothetical but representative Buchwald-Hartwig amination reaction with aniline as the nucleophile. This palladium-catalyzed C-N bond formation is a cornerstone of modern synthetic chemistry.[4][5]
The choice of leaving group has a significant impact on the oxidative addition step in the catalytic cycle, which is often the rate-determining step. The general order of reactivity for aryl electrophiles in Buchwald-Hartwig amination is I > Br > OTf > Cl.[2]
Hypothetical Experimental Comparison: Buchwald-Hartwig Amination with Aniline
| Intermediate | Leaving Group | Expected Reactivity | Typical Reaction Conditions | Predicted Yield |
| 4-Chloro-1,5-naphthyridine-3-carbonitrile | -Cl | Moderate | Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), Cs₂CO₃ (2.0 eq), Toluene, 110 °C, 12-24 h | 70-85% |
| 4-Bromo-1,5-naphthyridine-3-carbonitrile | -Br | High | Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), NaOtBu (1.5 eq), Toluene, 100 °C, 4-8 h | 85-95% |
| 4-Tosyloxy-1,5-naphthyridine-3-carbonitrile | -OTs | Moderate to High | Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (2.0 eq), Dioxane, 100 °C, 8-16 h | 75-90% |
| 4-Triflyloxy-1,5-naphthyridine-3-carbonitrile | -OTf | High | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₂CO₃ (2.0 eq), Toluene, 80-100 °C, 2-6 h | 90-98% |
Note: The predicted yields and reaction conditions are based on general principles of Buchwald-Hartwig amination and may vary in practice.
Causality Behind Experimental Choices
-
The Chloro-Intermediate: Its moderate reactivity necessitates more forcing conditions (higher temperatures, longer reaction times, and often more specialized ligands). However, its low cost and ready availability make it an excellent choice for large-scale synthesis where optimization can be performed.
-
The Bromo-Intermediate: The enhanced reactivity of the C-Br bond in oxidative addition allows for milder reaction conditions and shorter reaction times, which can be beneficial for sensitive substrates. The trade-off is the higher cost of the brominating agent.[6]
-
The Tosyloxy- and Triflyloxy-Intermediates: These sulfonate esters are highly reactive due to the excellent leaving group ability of the tosylate and triflate anions. They are particularly useful when the chloro- or bromo-analogs are unreactive or lead to side reactions. The triflate is exceptionally reactive and can often facilitate reactions at lower temperatures. The high cost of the reagents is a primary consideration for their use.[3]
Visualizing the Synthetic Pathways
Caption: Synthetic routes to 4-anilino-1,5-naphthyridine-3-carbonitrile.
Conclusion: A Matter of Strategic Selection
The validation of 4-chloro-1,5-naphthyridine-3-carbonitrile as a synthesis intermediate is unequivocally positive. Its straightforward preparation and cost-effectiveness position it as a reliable workhorse for the synthesis of C4-functionalized 1,5-naphthyridines.
However, a senior application scientist recognizes that the "best" intermediate is context-dependent. For rapid lead optimization with precious starting materials, the higher reactivity of the bromo or triflyloxy analogs may justify their increased cost by providing higher yields under milder conditions. Conversely, for process development and large-scale manufacturing, the economic advantage of the chloro-derivative is a powerful driver.
This guide serves as a compass for navigating these choices, empowering the synthetic chemist to select the most appropriate intermediate based on the specific goals of their research program. The provided protocols and comparative analysis offer a solid foundation for the successful synthesis of novel 1,5-naphthyridine-based compounds.
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Aromatic nucleophilic substitution. [Link]
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Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Chloro-1,5-naphthyridine-3-carbonitrile: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-1,5-naphthyridine-3-carbonitrile, a heterocyclic compound whose structural features—a chlorinated aromatic system and a nitrile group—necessitate careful waste management. This document is designed to equip laboratory personnel with the essential knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Considerations:
-
Toxicity: Similar chlorinated and nitrile-containing compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[1] They can cause irritation to the skin, eyes, and respiratory system.[1][2][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[4]
-
Reactivity: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][5] Hazardous decomposition products upon combustion can include carbon oxides, nitrogen oxides, and hydrogen chloride.[1][2]
Given these potential hazards, it is imperative to treat 4-Chloro-1,5-naphthyridine-3-carbonitrile as a hazardous waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 4-Chloro-1,5-naphthyridine-3-carbonitrile for any purpose, including disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust.[1][5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors.[1][5] |
Segregation and Labeling: The Foundation of Compliant Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal pathways.
Step-by-Step Segregation and Labeling Protocol:
-
Isolate the Waste: 4-Chloro-1,5-naphthyridine-3-carbonitrile waste, whether in solid form or dissolved in a solvent, must be collected in a dedicated, properly sealed container.[6] Do not mix it with other waste streams, particularly non-halogenated waste, as this can increase disposal costs and complexity.[7]
-
Choose the Right Container: The waste container must be chemically compatible with the compound and any solvents used. Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition with no cracks or leaks and has a secure lid.[8]
-
Label Clearly and Accurately: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-Chloro-1,5-naphthyridine-3-carbonitrile".[6] Also, include the approximate quantity of the waste.
On-Site Management and Storage: Ensuring a Safe Holding Environment
Proper storage of hazardous waste while awaiting pickup is crucial to maintaining a safe laboratory environment.
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
-
Secondary Containment: It is best practice to place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[8]
-
Accumulation Time: Be aware of your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation in the laboratory.
Disposal Procedure: A Step-by-Step Guide
The recommended method for the disposal of 4-Chloro-1,5-naphthyridine-3-carbonitrile is through a licensed hazardous waste disposal company.[6]
Operational Workflow for Disposal:
-
Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste by a certified disposal company.[6]
-
Provide Necessary Documentation: Furnish the waste disposal vendor with all necessary information, including the chemical name and any available safety data.[6]
-
Recommended Destruction Method: For chlorinated organic compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method of destruction.[6][9] This ensures the complete breakdown of the molecule into less harmful components.
-
Maintain Meticulous Records: Keep detailed records of the disposal process, including the date of waste generation, the date of pickup, the name of the disposal vendor, and the quantity of waste.[6] This documentation is essential for regulatory compliance.
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-Chloro-1,5-naphthyridine-3-carbonitrile.
Caption: Disposal Workflow for 4-Chloro-1,5-naphthyridine-3-carbonitrile.
Spill Management: Preparedness for the Unexpected
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Spill: For small, manageable spills, and only if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Chloro-1,5-naphthyridine-3-carbonitrile, thereby upholding their commitment to a safe and sustainable research environment.
References
- A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile - Benchchem. (n.d.).
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- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
- 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
- EPA HAZARDOUS WASTE CODES. (n.d.).
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- Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
